1,2-Difluoro-4-methyl-5-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-difluoro-4-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEBTFSOEQWELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373313 | |
| Record name | 1,2-difluoro-4-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127371-50-0 | |
| Record name | 1,2-difluoro-4-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-difluoro-4-methyl-5-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 1,2-Difluoro-4-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a summary of the available physicochemical properties of the organic compound 1,2-Difluoro-4-methyl-5-nitrobenzene. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide presents computed properties and outlines standardized experimental protocols for the determination of key physical characteristics. This information is intended to support researchers in handling, characterizing, and utilizing this compound in a laboratory setting.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 127371-50-0[1] |
| Molecular Formula | C₇H₅F₂NO₂[1] |
| Molecular Weight | 173.12 g/mol [1] |
| Canonical SMILES | CC1=CC(=C(C=C1--INVALID-LINK--[O-])F)F[1] |
| InChI Key | DJEBTFSOEQWELL-UHFFFAOYSA-N[1] |
| Synonyms | 4,5-Difluoro-2-nitrotoluene[2][3] |
Physical Properties
| Property | Value | Source |
| Molecular Weight | 173.12 g/mol | PubChem[1] |
| XLogP3 | 2.3 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |
| Rotatable Bond Count | 1 | PubChem (Computed)[1] |
Experimental Protocols
The following sections detail standardized laboratory procedures for the determination of fundamental physical properties of organic compounds. These methods are generally applicable for the characterization of this compound.
Melting Point Determination
The melting point is a critical indicator of the purity of a crystalline solid. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4]
-
Apparatus Setup: The capillary tube is attached to a thermometer with the bulb of the thermometer level with the sample. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus).
-
Heating: The heating bath is heated gradually, with the temperature rise slowed to 1-2°C per minute as the expected melting point is approached.[5]
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[6]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology: Micro Boiling Point Determination
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.[7][8]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.[7]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube or aluminum block). The thermometer bulb should be level with the liquid.[7][9]
-
Heating and Observation: The apparatus is heated slowly. A steady stream of bubbles will emerge from the inverted capillary as the liquid's vapor pressure increases.[10]
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]
Density Determination
Density is the mass per unit volume of a substance.
Methodology: Volumetric Flask Method
-
Weigh Empty Flask: A clean, dry volumetric flask of a known volume (e.g., 5 or 10 mL) is accurately weighed (m₁).[11]
-
Weigh Filled Flask: The flask is carefully filled to the calibration mark with the liquid sample, ensuring no air bubbles are present. The exterior of the flask should be dry. The filled flask is then weighed (m₂).
-
Calculation: The mass of the liquid is calculated (m = m₂ - m₁). The density (ρ) is then determined by dividing the mass by the volume (V) of the flask: ρ = m/V.[11] Temperature should be recorded as density is temperature-dependent.
Solubility Determination
Solubility tests provide information about the polarity and functional groups present in a molecule.
Methodology: Qualitative Solubility Testing
-
Sample and Solvent: A small, measured amount of the solute (e.g., 25 mg of solid or 0.05 mL of liquid) is placed in a small test tube.[12]
-
Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added in small portions.[12]
-
Mixing: After each addition, the test tube is shaken vigorously.[12]
-
Observation: The sample is observed to determine if it is soluble (dissolves completely), partially soluble, or insoluble.[13]
-
Systematic Testing: This procedure is typically performed with a series of solvents of varying polarity and pH, such as water, diethyl ether, 5% aqueous NaOH, 5% aqueous NaHCO₃, and 5% aqueous HCl, to classify the compound.[14]
References
- 1. This compound | C7H5F2NO2 | CID 2756252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,5-Difluoro-2-nitrotoluene, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. pschemicals.com [pschemicals.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. byjus.com [byjus.com]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. Video: Boiling Points - Concept [jove.com]
- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.ws [chem.ws]
- 14. www1.udel.edu [www1.udel.edu]
"1,2-Difluoro-4-methyl-5-nitrobenzene" chemical structure and CAS number
An In-depth Technical Guide to 1,2-Difluoro-4-methyl-5-nitrobenzene
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the chemical compound this compound. This versatile fluorinated aromatic compound is a key building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.
Chemical Identity and Structure
-
Systematic Name: this compound
Chemical Structure:
Physicochemical and Spectroscopic Data
The following table summarizes essential quantitative data for this compound, critical for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Weight | 173.12 g/mol | [3] |
| Physical Form | Solid or liquid | [4] |
| Recommended Storage | Refrigerator (4-8°C) | [1][4] |
| Typical Purity | ≥95% | [1][4] |
| FTIR Spectroscopy | Data available via PubChem (Instrument: Bruker Tensor 27 FT-IR) | [3] |
| Raman Spectroscopy | Data available via PubChem (Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer) | [3] |
Experimental Protocol: Synthesis
The synthesis of this compound is typically achieved through the electrophilic nitration of 3,4-difluorotoluene. The protocol detailed below is a representative method based on established procedures for the nitration of analogous fluorinated aromatic compounds.[5]
Materials and Reagents:
-
3,4-Difluorotoluene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Dichloromethane (or Ethyl Acetate)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and set in an ice bath, carefully add concentrated sulfuric acid. Cool the acid to 0-5 °C. While maintaining the temperature below 10 °C, slowly add concentrated nitric acid dropwise with vigorous stirring.
-
Nitration Reaction: To the cold nitrating mixture, add 3,4-difluorotoluene dropwise. The rate of addition must be controlled to keep the internal reaction temperature between 0 and 10 °C.
-
Reaction Progression and Monitoring: After the addition is complete, stir the mixture at 0-10 °C for an additional 30 minutes. Subsequently, allow the reaction to slowly warm to room temperature and continue stirring for 1-3 hours. Reaction completion can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching and Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice to quench the reaction.
-
Extraction and Neutralization: Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Solvent Removal: Dry the washed organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Diagram of Experimental Workflow
The following diagram provides a visual representation of the synthetic workflow for this compound.
Caption: Workflow for the synthesis of this compound.
References
Spectroscopic Analysis of 1,2-Difluoro-4-methyl-5-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1,2-Difluoro-4-methyl-5-nitrobenzene. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide leverages data from analogous compounds and established spectroscopic principles to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is invaluable for the identification, characterization, and quality control of this compound in research and development settings.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₇H₅F₂NO₂[1]
-
Molecular Weight: 173.12 g/mol [1]
-
CAS Number: 127371-50-0[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlation tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.4 | Singlet | 3H | -CH₃ |
| ~7.5 | Doublet of Doublets | 1H | Ar-H |
| ~8.0 | Doublet of Doublets | 1H | Ar-H |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ, ppm) | Assignment |
| ~20 | -CH₃ |
| ~110-120 (d, JCF ≈ 15-25 Hz) | C-H (ortho to F) |
| ~125-135 | C-H (meta to F) |
| ~130-140 | C-CH₃ |
| ~140-150 | C-NO₂ |
| ~150-160 (dd, ¹JCF ≈ 240-260 Hz) | C-F |
| ~150-160 (dd, ¹JCF ≈ 240-260 Hz) | C-F |
¹⁹F NMR (Fluorine-19 NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -130 to -145 | Doublet | F (ortho to NO₂) |
| -140 to -155 | Doublet | F (meta to NO₂) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium-Weak | -CH₃ stretch |
| 1600-1585 | Strong | C=C aromatic ring stretch |
| 1550-1500 | Strong | Asymmetric NO₂ stretch |
| 1500-1400 | Medium | C=C aromatic ring stretch |
| 1360-1320 | Strong | Symmetric NO₂ stretch |
| 1250-1150 | Strong | C-F stretch |
| 900-675 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
| m/z Ratio | Relative Intensity | Assignment |
| 173 | High | [M]⁺ (Molecular Ion) |
| 156 | Medium | [M - OH]⁺ |
| 143 | Medium | [M - NO]⁺ |
| 127 | High | [M - NO₂]⁺ |
| 99 | Medium | [M - NO₂ - CO]⁺ or [C₅H₂F₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
Sample Preparation:
-
Approximately 5-25 mg of the solid this compound sample is weighed.
-
The sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
The solution is filtered through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
An internal standard, such as tetramethylsilane (TMS), is added if not already present in the solvent.
Data Acquisition:
-
¹H NMR: Spectra are typically acquired on a 300-500 MHz spectrometer. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Spectra are acquired on the same instrument, often requiring a larger number of scans. Proton decoupling is used to simplify the spectrum.
-
¹⁹F NMR: This is performed on a spectrometer equipped with a fluorine probe. Chemical shifts are referenced to an external standard like CFCl₃.
FTIR Spectroscopy
Sample Preparation (ATR Method):
-
The diamond crystal of the Attenuated Total Reflectance (ATR) accessory is cleaned with a suitable solvent (e.g., isopropanol) and dried.
-
A small amount of the solid sample is placed directly onto the crystal.
-
Pressure is applied using the ATR's anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry
Sample Preparation:
-
A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
The solution is filtered to remove any particulates.
Data Acquisition (Electron Ionization - EI):
-
The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting charged fragments are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel or synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound. For definitive characterization, it is recommended to acquire experimental data on a purified sample and compare it with the predictions outlined herein.
References
Synthesis of 1,2-Difluoro-4-methyl-5-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 1,2-Difluoro-4-methyl-5-nitrobenzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details the primary synthetic route, experimental protocols, and relevant quantitative data to support research and development in organic synthesis.
Introduction
This compound, also known by its synonym 4,5-Difluoro-2-nitrotoluene, is an aromatic compound of significant interest in medicinal chemistry and material science. Its chemical structure, featuring a fluorinated and nitrated toluene core, provides a versatile scaffold for the synthesis of more complex molecules. The fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, while the nitro group serves as a versatile handle for further chemical transformations, such as reduction to an amine or nucleophilic aromatic substitution. The CAS number for this compound is 127371-50-0.[1][2][3]
Primary Synthetic Route: Electrophilic Nitration
The most common and direct method for the synthesis of this compound is the electrophilic nitration of 3,4-difluorotoluene. This reaction involves the introduction of a nitro group (-NO2) onto the aromatic ring using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.
The reaction proceeds via the formation of the nitronium ion (NO2+), a powerful electrophile, which is generated in situ from the reaction between nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and form the nitronium ion. The nitronium ion is then attacked by the electron-rich aromatic ring of 3,4-difluorotoluene to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base (such as water or the bisulfate ion) removes a proton from the carbocation, restoring aromaticity and yielding the final product.
Quantitative Data
The following table summarizes key quantitative data related to the synthesis and properties of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C7H5F2NO2 | [1][2] |
| Molecular Weight | 173.12 g/mol | [2] |
| CAS Number | 127371-50-0 | [1][2][3] |
| Typical Purity | ≥98.0% | [3][4] |
| Appearance | Solid or liquid | [3] |
| Storage Temperature | Refrigerator | [3] |
Experimental Protocol
The following protocol is a representative procedure for the nitration of a difluorotoluene isomer and can be adapted for the synthesis of this compound from 3,4-difluorotoluene.
4.1. Materials and Equipment
-
3,4-Difluorotoluene
-
Concentrated Sulfuric Acid (H2SO4)
-
Concentrated Nitric Acid (HNO3)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
4.2. Procedure
-
Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, carefully add concentrated sulfuric acid (2.5 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature of the mixture below 10 °C during the addition.
-
Nitration Reaction: Once the nitrating mixture is prepared and cooled, add 3,4-difluorotoluene (1.0 equivalent) dropwise via the dropping funnel to the stirred nitrating mixture. The rate of addition should be controlled to maintain the internal temperature between 0 and 10 °C. After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 30 minutes. Then, allow the reaction to warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction and precipitate the crude product. Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization from an appropriate solvent to yield pure this compound.
Visualizations
5.1. Reaction Pathway
References
An In-depth Technical Guide to the Reactivity and Electrophilicity of 1,2-Difluoro-4-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Difluoro-4-methyl-5-nitrobenzene is a versatile intermediate in organic synthesis, prized for its specific reactivity in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its reactivity, electrophilicity, and key synthetic transformations. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to enable its effective utilization in research and development.
Core Concepts: Reactivity and Electrophilicity
The chemical behavior of this compound is primarily dictated by the interplay of its substituents on the benzene ring. The strong electron-withdrawing nature of the nitro group at the 5-position significantly enhances the electrophilicity of the aromatic ring. This activation makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.
The two fluorine atoms at positions 1 and 2 are excellent leaving groups in SNAr reactions due to their high electronegativity, which polarizes the carbon-fluorine bonds. The methyl group at the 4-position introduces steric hindrance, which can influence the regioselectivity of nucleophilic attack. Consequently, nucleophilic attack is generally favored at the fluorine-bearing carbon atoms. The steric effects of the methyl group can slow substitution at adjacent positions. Polar aprotic solvents, such as dimethylformamide (DMF), are known to accelerate these substitution reactions by stabilizing the transition states.
Key Synthetic Transformations
This compound is a valuable precursor for a range of chemical transformations. The most prominent reactions include nucleophilic aromatic substitution and reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the ring facilitates the displacement of the fluorine atoms by a variety of nucleophiles.
-
Amination: Reaction with primary or secondary amines yields amino-substituted derivatives.
-
Alkoxylation/Aryloxylation: Alcohols and phenols can displace a fluorine atom to form ether linkages.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine, providing a key functional group for further derivatization, such as in amide bond formation or the synthesis of heterocyclic systems.
Quantitative Data Summary
The following tables summarize key quantitative data for representative reactions involving this compound.
| Reaction Type | Nucleophile/Reagent | Product | Yield (%) | Reference |
| Synthesis | Conc. Nitric Acid/1,2-Dichloroethane | This compound | 85-90 | |
| Bromination | 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione | 3-Bromo-1,2-difluoro-4-methyl-5-nitrobenzene | 64 | [1] |
| Nucleophilic Aromatic Substitution | 2-Fluoro-5-hydroxybenzonitrile/K₂CO₃ | 5-(2-Bromo-6-fluoro-3-methyl-4-nitrophenoxy)-2-fluorobenzonitrile | 97 | [1] |
| Nucleophilic Aromatic Substitution | tert-Butyl piperazine-1-carboxylate/DIPEA | tert-Butyl 4-(2-fluoro-4-methyl-5-nitrophenyl)piperazine-1-carboxylate | 86 (LCMS) | [2] |
Experimental Protocols
Synthesis of this compound
-
Methodology: A representative protocol involves dissolving 2,5-difluorotoluene (0.2 mol) in 1,2-dichloroethane (100 g) under an inert atmosphere. Concentrated nitric acid (98%, 0.22 mol) is added dropwise at 30–35°C. The mixture is then refluxed for 2 hours. Reaction progress is monitored by thin-layer chromatography (TLC). After the reaction, the solution is neutralized with saturated sodium bicarbonate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization to yield 1,4-difluoro-2-methyl-5-nitrobenzene as a light yellow solid.
Bromination of this compound
-
Reactants: this compound (150 g, 866 mmol), 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (136 g, 476 mmol), trifluoroacetic acid (800 mL), concentrated sulfuric acid (200 mL).[1]
-
Procedure: To a solution of this compound in trifluoroacetic acid, 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione and concentrated sulfuric acid are added. The solution is stirred at 25°C for 10 hours. The reaction mixture is then poured into ice water and extracted with petroleum ether. The combined organic extracts are washed with brine, dried over sodium sulfate, filtered, and concentrated. The resulting oil is purified by flash chromatography on silica gel (100% petroleum ether) to afford the product as a yellow oil.[1]
Nucleophilic Aromatic Substitution with 2-Fluoro-5-hydroxybenzonitrile
-
Reactants: 3-Bromo-1,2-difluoro-4-methyl-5-nitrobenzene (207 g, 820 mmol), 2-fluoro-5-hydroxybenzonitrile (118 g, 861 mmol), potassium carbonate (227 g, 1.6 mol), DMF (1 L).[1]
-
Procedure: A suspension of 3-bromo-1,2-difluoro-4-methyl-5-nitrobenzene, 2-fluoro-5-hydroxybenzonitrile, and potassium carbonate in DMF is stirred at 100°C for one hour. The reaction mixture is then cooled, poured into ice-water, and extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over sodium sulfate, filtered, and concentrated to afford the product as a yellow solid.[1]
Nucleophilic Aromatic Substitution with tert-Butyl piperazine-1-carboxylate
-
Reactants: this compound (2 g, 11.55 mmol), tert-butyl piperazine-1-carboxylate (2.15 g, 11.55 mmol), DIPEA (4.48 g, 34.66 mmol), DMF (40 mL).[2]
-
Procedure: To a solution of this compound and tert-butyl piperazine-1-carboxylate in DMF, DIPEA is added, and the mixture is stirred at 80°C for 3 hours. The reaction is monitored by LCMS. The mixture is then diluted with water and extracted with EtOAc.[2]
Visualizing Reaction Pathways and Workflows
Signaling Pathways and Logical Relationships
Caption: Key reaction pathways of this compound.
Experimental Workflow for Nucleophilic Aromatic Substitution
Caption: A generalized experimental workflow for SNAr reactions.
Conclusion
This compound is a highly activated and versatile electrophile for organic synthesis. A thorough understanding of its reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the strategic design of synthetic routes to complex target molecules. The experimental protocols and data provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the efficient and predictable application of this important building block.
References
- 1. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]
- 2. Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Safety and Handling of 1,2-Difluoro-4-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1,2-Difluoro-4-methyl-5-nitrobenzene (CAS No. 127371-50-0), a fluorinated nitroaromatic compound utilized in specialized chemical synthesis. Due to its hazardous properties, strict adherence to safety protocols is imperative to mitigate risks in a laboratory and drug development setting.
Chemical and Physical Properties
This compound is a solid or liquid with a molecular formula of C₇H₅F₂NO₂ and a molecular weight of 173.12 g/mol .[1] Its specific physical properties are summarized in the table below. Proper identification and understanding of these properties are the first steps in safe handling.
| Property | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 127371-50-0 |
| Molecular Formula | C₇H₅F₂NO₂[1] |
| Molecular Weight | 173.12 g/mol [1] |
| Physical Form | Solid or liquid[2] |
| Storage Temperature | Refrigerator[2] |
Hazard Identification and GHS Classification
This compound is classified as hazardous. The GHS hazard statements indicate significant health risks associated with exposure.
| Hazard Class | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2] | Warning[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2] | Warning[2] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[2] | Warning[2] |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation[2] | Warning[2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes. For extensive handling, a chemical-resistant apron is recommended. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a certified chemical fume hood or if ventilation is inadequate. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for minimizing risk.
Handling
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.
-
Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[3]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[4] The compound should be stored in a refrigerator.[2]
-
Containers: Keep containers tightly closed to prevent leakage.[3]
Emergency Procedures
Immediate and appropriate response to emergencies can significantly mitigate harm.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area and contact emergency services. Prevent the spill from entering drains.
Disposal Considerations
Waste disposal must be conducted in accordance with all federal, state, and local regulations.
-
Waste Characterization: This compound is considered hazardous waste.
-
Disposal Method: Dispose of the chemical and any contaminated materials through a licensed hazardous waste disposal company. Do not dispose of it in the sewer system.
Toxicology and Potential Signaling Pathways
The toxicity of many nitroaromatic compounds is linked to the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates. These intermediates can induce oxidative stress and cause genotoxicity.[5]
Generalized Metabolic Activation and Oxidative Stress Pathway
While the specific signaling pathways affected by this compound have not been fully elucidated, a likely mechanism involves the generation of reactive oxygen species (ROS) and subsequent cellular damage. The following diagram illustrates a generalized pathway for nitroaromatic compound-induced oxidative stress.
Caption: Generalized pathway of nitroaromatic compound-induced oxidative stress.
Experimental Protocols
General Handling Protocol in a Research Setting
-
Preparation: Before handling, ensure that the chemical fume hood is certified and functioning correctly. Have all necessary PPE readily available and inspected for integrity.
-
Weighing: If weighing the solid form, do so within the fume hood on a tared weigh boat.
-
Dissolving: If preparing a solution, add the compound slowly to the solvent in a flask, with stirring, inside the fume hood.
-
Reaction: Conduct all reactions involving this compound within the fume hood.
-
Post-handling: After use, decontaminate all surfaces and equipment. Properly label and store any remaining material.
Emergency Spill Protocol
Caption: Emergency spill response workflow for this compound.
This technical guide is intended to provide essential safety and handling information. It is not exhaustive, and all laboratory personnel should be thoroughly trained on the specific hazards and procedures before working with this compound. Always consult the most recent Safety Data Sheet (SDS) from the supplier for the latest information.
References
- 1. carlroth.com [carlroth.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
"1,2-Difluoro-4-methyl-5-nitrobenzene" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and general analytical methodologies for 1,2-Difluoro-4-methyl-5-nitrobenzene.
Core Compound Data
The fundamental molecular and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₅F₂NO₂[1] |
| Molecular Weight | 173.12 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 127371-50-0[1] |
| Physical Form | Solid or liquid |
| Purity | Typically ≥98% |
| Storage Conditions | Refrigerator |
Representative Experimental Protocols
Synthesis of this compound via Nitration of 3,4-Difluorotoluene
This protocol is based on the general procedure for the nitration of difluorotoluene derivatives.
Materials:
-
3,4-Difluorotoluene
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and maintained at 0°C using an ice bath, slowly add 3,4-difluorotoluene to a stirred solution of concentrated sulfuric acid.
-
While maintaining the temperature at 0°C, add potassium nitrate portion-wise to the reaction mixture.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude this compound using a suitable technique, such as column chromatography or recrystallization.
General Analytical Protocol
The purity and identity of the synthesized this compound can be assessed using standard analytical techniques for nitroaromatic compounds.
Instrumentation:
-
Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector.
-
High-Performance Liquid Chromatography (HPLC) with a UV detector.
General GC-FID Method:
-
Column: A capillary column suitable for aromatic compounds (e.g., 5% diphenyl/95% dimethylpolysiloxane).
-
Carrier Gas: Helium.
-
Temperatures:
-
Injector: 250°C
-
Detector: 300°C
-
Oven: A temperature gradient program, for example, starting at 80°C, holding for 1 minute, then ramping at 8°C/minute to 180°C.
-
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as methanol or ethyl acetate.
General HPLC-UV Method:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water) and an organic phase (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength appropriate for nitroaromatic compounds (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.
Caption: A logical workflow for the synthesis of this compound.
Caption: A general workflow for the analysis of this compound.
References
An In-depth Technical Guide on the Solubility of 1,2-Difluoro-4-methyl-5-nitrobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Difluoro-4-methyl-5-nitrobenzene is a substituted nitroaromatic compound with applications as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its chemical structure, featuring two electron-withdrawing fluorine atoms and a nitro group, significantly influences its polarity and intermolecular interactions. A comprehensive understanding of its solubility in common organic solvents is crucial for optimizing reaction conditions, designing purification protocols (such as crystallization), and formulating products. This guide provides a detailed overview of the methodologies used to determine the solubility of such compounds and presents a framework for its application in a research and development context.
Quantitative Solubility Data
A thorough review of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound. This indicates that this specific physical property has not been extensively studied or publicly reported. For researchers requiring this data, experimental determination is necessary. The following table is provided as a template to be populated once such data is generated.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent Name | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) | Pressure (atm) |
| Data Not Available | ||||
| Data Not Available | ||||
| Data Not Available | ||||
| Data Not Available | ||||
| Data Not Available | ||||
| Data Not Available |
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium (or thermodynamic) solubility of a solid compound in a solvent.[1][2] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatic shaker bath or incubator
-
Sealed vials (e.g., glass vials with PTFE-lined caps)
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC, or UV-Vis spectrophotometer)
-
Rotary evaporator or vacuum oven
Detailed Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.[2]
-
Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[2] It is advisable to perform a time-course study to confirm that the measured solubility does not change with further equilibration time.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature bath for several hours (e.g., 2-4 hours) to permit the excess solid to sediment.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent any temperature change that might alter solubility, ensure the syringe is pre-warmed to the equilibration temperature. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask. This filtration step is critical to remove any microscopic undissolved particles.
-
Quantification:
-
Gravimetric Method: The most direct approach involves carefully evaporating the solvent from the volumetric flask under reduced pressure. The flask is then reweighed, and the mass of the residual solute is determined. Solubility is calculated as mass of solute per volume of solvent.
-
Chromatographic/Spectroscopic Method: Alternatively, the filtered saturated solution can be accurately diluted with a suitable solvent and its concentration determined using a pre-calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Experimental Workflow Diagram
Caption: Workflow for determining solubility via the Isothermal Shake-Flask Method.
Logical Relationships in Drug Development
In the context of drug development, a compound like this compound is not typically an active pharmaceutical ingredient (API) but rather a key starting material or intermediate. Its physical properties, including solubility, are critical for the synthesis and purification of the target API. The diagram below illustrates the logical flow where this compound serves as a foundational building block in a drug discovery pipeline.
Logical Progression from Intermediate to Drug Candidate
Caption: Role of a chemical intermediate in the drug discovery and development pipeline.
References
Literature review of "1,2-Difluoro-4-methyl-5-nitrobenzene"
An In-depth Technical Guide to 1,2-Difluoro-4-methyl-5-nitrobenzene
Introduction
This compound is a substituted aromatic compound belonging to the class of fluorinated nitrobenzenes. Its structure, featuring two adjacent fluorine atoms activated by a strong electron-withdrawing nitro group, makes it a potentially valuable intermediate in organic synthesis. For researchers, particularly in the fields of medicinal chemistry and materials science, compounds of this nature serve as versatile building blocks for constructing more complex molecular architectures. The strategic placement of fluorine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and binding affinity, a common strategy employed in drug development.[1]
This technical guide provides a comprehensive review of the available literature on this compound, covering its chemical and physical properties, a proposed synthesis methodology based on analogous compounds, its key chemical reactivities, and safety information. The content is intended for researchers, chemists, and drug development professionals seeking detailed technical information on this compound.
Compound Identification and Properties
Precise identification and understanding the physical properties of a chemical are fundamental for its application in research and development.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [2][3] |
| CAS Number | 127371-50-0 | [2][3] |
| Molecular Formula | C₇H₅F₂NO₂ | [2] |
| InChI | InChI=1S/C7H5F2NO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 | [2][3] |
| InChIKey | DJEBTFSOEQWELL-UHFFFAOYSA-N | [2][3] |
| Synonyms | 4,5-Difluoro-2-nitrotoluene, Benzene, 1,2-difluoro-4-methyl-5-nitro-, 4,5-difluoro-1-methyl-2-nitrobenzene |[2] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 173.12 g/mol | [2] |
| Physical Form | Solid or liquid | [3] |
| Purity (Typical) | 98% | [3] |
| Storage Temperature | Refrigerator |[3] |
Synthesis Methodology
Proposed Experimental Protocol: Nitration of 1,2-Difluoro-4-methylbenzene
-
Reaction Setup : To a stirred solution of 1,2-difluoro-4-methylbenzene (1.0 eq) in concentrated sulfuric acid (approx. 10 mL per gram of starting material), cool the mixture to 0 °C using an ice bath.
-
Reagent Addition : Add potassium nitrate (KNO₃) (1.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction Progression : After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.
-
Work-up : Quench the reaction by carefully pouring the mixture into crushed ice.
-
Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography on silica gel.
Caption: Proposed workflow for the synthesis via nitration.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of its functional groups. The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the fluorine atoms excellent leaving groups. This reactivity is well-documented for the closely related compound 1,2-difluoro-4,5-dinitrobenzene, where fluorine atoms are preferentially displaced over the nitro groups in reactions with amines.[5]
Key Reactions
-
Nucleophilic Aromatic Substitution (SNAr) : The fluorine atoms, particularly the one para to the nitro group, are highly susceptible to substitution by a wide range of nucleophiles (e.g., amines, thiols, alcohols). This allows for the straightforward introduction of diverse functionalities, a cornerstone of combinatorial chemistry and drug discovery.
-
Reduction of the Nitro Group : The nitro group can be readily reduced to an aniline derivative using standard reducing agents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). The resulting amino group is a versatile handle for subsequent chemical modifications, such as amide bond formation or diazotization.
Caption: Major reaction pathways for synthetic derivatization.
While no specific drug is reported to be synthesized directly from this molecule, its structural motifs are highly relevant in medicinal chemistry. The difluoronitrobenzene core is a key intermediate for various therapeutic agents.[1][6] The fluorine atoms can block metabolic oxidation sites and modulate the acidity of nearby functional groups, enhancing the drug-like properties of a lead compound.
Spectroscopic Data
Spectroscopic analysis is crucial for structure confirmation and quality control. While detailed spectra with peak assignments are not available in the cited public literature, the existence of reference spectra has been noted.
Table 3: Summary of Available Spectroscopic Information
| Technique | Details | Reference |
|---|---|---|
| FTIR Spectra | Instrument: Bruker Tensor 27 FT-IR. Technique: Neat. Source: Alfa Aesar, Thermo Fisher Scientific. | [2] |
| ATR-IR Spectra | Instrument: Bruker Tensor 27 FT-IR. Technique: ATR-Neat. Source: Alfa Aesar, Thermo Fisher Scientific. | [2] |
| Raman Spectra | Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer. Technique: FT-Raman. Source: Alfa Aesar, Thermo Fisher Scientific. |[2] |
Safety Information
Understanding the hazards associated with a chemical is critical for safe handling. Based on available data, this compound is considered hazardous.
Table 4: GHS Hazard Classification
| Pictogram(s) | GHS Code | Hazard Statement | Reference |
|---|---|---|---|
| Danger | H301 | Toxic if swallowed | [2] |
| Danger | H311 | Toxic in contact with skin | [2] |
| Warning | H315 | Causes skin irritation | [2][3] |
| Warning | H319 | Causes serious eye irritation | [2][3] |
| Warning | H335 | May cause respiratory irritation |[3] |
Users must consult the full Safety Data Sheet (SDS) from the vendor before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
Conclusion
This compound is a fluorinated aromatic compound with significant potential as a synthetic intermediate. Its primary value lies in the high reactivity of its fluorine atoms towards nucleophilic aromatic substitution, enabled by the activating nitro group. This, combined with the versatility of the nitro group itself, makes the molecule an attractive starting point for the synthesis of complex target molecules, particularly in the realm of drug discovery where fluorine substitution is a key strategy for optimizing molecular properties. While detailed experimental data is sparse in the public domain, its chemical behavior can be reliably predicted from closely related analogs. Proper safety precautions are mandatory when handling this toxic and irritant compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H5F2NO2 | CID 2756252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 127371-50-0 [sigmaaldrich.com]
- 4. 1,4-DIFLUORO-2-METHYL-5-NITROBENZENE | 141412-60-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Difluoro-2-methyl-5-nitrobenzene | 141412-60-4 | Benchchem [benchchem.com]
An In-depth Technical Guide to 1,2-Difluoro-4-methyl-5-nitrobenzene: Discovery and History
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of 1,2-Difluoro-4-methyl-5-nitrobenzene, a fluorinated aromatic compound of interest to researchers, scientists, and professionals in drug development.
Introduction and Historical Context
The precise historical moment of the discovery and initial synthesis of this compound is not prominently documented in singular, seminal publications. Its emergence is more accurately understood within the broader context of the burgeoning field of organofluorine chemistry in the mid-20th century. The introduction of fluorine atoms into organic molecules was recognized as a powerful strategy for modulating chemical and physical properties, leading to significant advancements in pharmaceuticals, agrochemicals, and materials science.
The development of reliable methods for the selective fluorination and nitration of aromatic compounds paved the way for the synthesis of a vast array of novel structures, including this compound. The primary synthetic route to this compound is the electrophilic nitration of 3,4-difluorotoluene. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho-, para-director, while the fluorine atoms are deactivating, ortho-, para-directors. In the case of 3,4-difluorotoluene, the position of nitration is a result of the interplay of these electronic and steric influences.
Synthesis of this compound
The principal method for the preparation of this compound is the electrophilic aromatic substitution reaction, specifically, the nitration of 3,4-difluorotoluene.
Reaction Pathway
The synthesis involves the reaction of 3,4-difluorotoluene with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.
Regioselectivity
The directing effects of the substituents on the 3,4-difluorotoluene ring determine the position of the incoming nitro group. The methyl group at position 1 is an activating ortho-, para-director. The fluorine atoms at positions 3 and 4 are deactivating ortho-, para-directors. The potential sites for nitration are positions 2, 5, and 6.
-
Position 2: Ortho to the methyl group and ortho to the fluorine at position 3.
-
Position 5: Para to the methyl group and ortho to the fluorine at position 4.
-
Position 6: Ortho to the methyl group and meta to both fluorine atoms.
Considering the combined electronic and steric effects, the nitration occurs predominantly at the 5-position, which is para to the activating methyl group and ortho to one of the deactivating fluorine atoms, leading to the formation of this compound.[1]
Data Presentation
The following tables summarize the key quantitative data for this compound and its synthesis.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 127371-50-0 | [2] |
| Molecular Formula | C₇H₅F₂NO₂ | [2] |
| Molecular Weight | 173.12 g/mol | [2] |
| Appearance | Solid or liquid | [3] |
| Purity | 98% | [3] |
| Storage Temperature | Refrigerator | [3] |
Synthesis Reaction Parameters (Representative)
| Parameter | Value/Condition | Notes | Source |
| Starting Material | 3,4-Difluorotoluene | 1.0 equivalent | [4] |
| Nitrating Agent | Concentrated Nitric Acid (90%) | 1.1 - 1.5 equivalents | [4] |
| Catalyst/Dehydrating Agent | Concentrated Sulfuric Acid (98%) | 2.0 - 3.0 equivalents | [4] |
| Reaction Temperature | 0 - 25 °C | Reaction is exothermic and should be controlled. | [4] |
| Reaction Time | 1 - 4 hours | Monitor by TLC or GC for completion. | [4] |
| Work-up | Quenching with ice-water, extraction, washing, drying | To isolate and purify the product. | [4] |
| Purification | Column Chromatography or Recrystallization | To isolate the desired isomer. | [4] |
| Expected Yield | Moderate to Good | Dependent on specific reaction conditions and purification efficiency. | [4] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound based on general methods for aromatic nitration.
Materials
-
3,4-Difluorotoluene
-
Concentrated Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Crushed Ice
-
Deionized Water
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, carefully add concentrated sulfuric acid (2.5 equivalents).[4] Cool the flask in an ice bath to 0-5 °C.[4] Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the cold sulfuric acid with continuous stirring.[4] Maintain the temperature of the mixture below 10 °C during the addition.[4]
-
Nitration Reaction: Once the nitrating mixture is prepared and cooled, add 3,4-difluorotoluene (1.0 equivalent) dropwise via the dropping funnel to the stirred nitrating mixture.[4] The rate of addition should be controlled to maintain the internal temperature between 0 and 10 °C.[4] After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 30 minutes.[4] Then, allow the reaction to warm to room temperature and stir for an additional 1-3 hours.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is deemed complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction and precipitate the crude product.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[4]
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.[4] This removes residual acids and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[4]
-
Purification: Purify the crude product by column chromatography or recrystallization to isolate the desired this compound isomer.[4]
Safety Precautions
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is highly exothermic and can proceed vigorously if the temperature is not carefully controlled. Ensure efficient cooling and slow addition of reagents.
-
Always add acid to water, never the reverse, when preparing aqueous solutions.
Mandatory Visualization
Experimental Workflow
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution of 1,2-Difluoro-4-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Difluoro-4-methyl-5-nitrobenzene is a versatile aromatic building block for organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. The presence of two fluorine atoms activated by a strongly electron-withdrawing nitro group makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms serve as excellent leaving groups, allowing for the introduction of a wide variety of nucleophiles, such as amines, thiols, and alkoxides, with high regioselectivity. This reactivity profile enables the construction of complex molecular architectures.
The strategic placement of fluorine atoms in drug candidates can significantly enhance their metabolic stability, membrane permeability, and binding affinity to biological targets. Therefore, derivatives of this compound are of considerable interest in medicinal chemistry. These application notes provide an overview of the reactivity of this compound and detailed protocols for its use in SNAr reactions, based on established procedures for structurally similar compounds.
General Reaction Mechanism
The nucleophilic aromatic substitution of this compound proceeds through a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitro group. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.
Caption: General mechanism of the SNAr reaction.
Data Presentation: Nucleophilic Aromatic Substitution on Analagous Fluoronitroaromatic Compounds
While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes results from reactions with the closely related substrate, 4,5-difluoro-1,2-dinitrobenzene, which demonstrates the expected reactivity and potential yields.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Morpholine | Et₃N | EtOH | Reflux | 18 | 4-(4,5-dinitro-2-fluorophenyl)morpholine | 88 |
| Butylamine | Et₃N | EtOH | Reflux | 18 | N-butyl-4,5-dinitro-2-fluoroaniline | 73 |
| 2-Aminophenylethane | Et₃N | EtOH | Reflux | 24 | N-(2-phenylethyl)-4,5-dinitro-2-fluoroaniline | 80 |
| Catechol | Na₂CO₃ | EtOH | 75 | 20 | 1,2-bis(4,5-dinitro-2-fluorophenoxy)benzene | 91 |
Experimental Protocols
The following protocols are based on established procedures for the nucleophilic aromatic substitution of analogous fluoronitroaromatic compounds and may require optimization for this compound.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of N-substituted 2-fluoro-4-methyl-5-nitroaniline derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)
-
Ethanol (EtOH) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in ethanol or DMF.
-
Add the amine nucleophile (1.1 - 1.2 eq) to the solution.
-
Add the base (1.1 - 1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
If ethanol is used as the solvent, the product may precipitate upon cooling and can be collected by filtration.
-
If DMF is used, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines a general method for the synthesis of 2-thio-substituted-4-methyl-5-nitrobenzene derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
Ethanol (EtOH) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or DMF.
-
Add the thiol nucleophile (1.1 eq) to the solution.
-
Add the base (e.g., Na₂CO₃, 2.0 eq) to the reaction mixture.
-
Heat the mixture to 75 °C and stir until the reaction is complete (monitor by TLC).
-
After cooling to room temperature, pour the reaction mixture into water.
-
Collect the precipitated product by filtration or extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent in vacuo.
-
Recrystallize or purify the product by column chromatography as needed.
Application in Drug Development: A Plausible Workflow for Quinoxaline Synthesis
Derivatives of this compound can serve as precursors for the synthesis of heterocyclic compounds with potential biological activity, such as quinoxalines. The following workflow illustrates a hypothetical pathway to a substituted quinoxaline.
Caption: A plausible workflow for the synthesis of a substituted quinoxaline.
This synthetic strategy leverages the selective monosubstitution of a fluorine atom, followed by the reduction of the nitro group to an amine. The resulting in situ generated ortho-phenylenediamine can then undergo a condensation reaction with a 1,2-dicarbonyl compound to form the quinoxaline ring system, a scaffold present in numerous bioactive molecules. This approach highlights the utility of this compound as a versatile starting material in the synthesis of complex heterocyclic structures for drug discovery.
Application Notes and Protocols: 1,2-Difluoro-4-methyl-5-nitrobenzene as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Difluoro-4-methyl-5-nitrobenzene is a valuable and versatile synthetic intermediate, primarily utilized in the fields of medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring two activating fluorine atoms ortho and para to a nitro group, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the strategic introduction of various functional groups, making it a key building block in the synthesis of complex, biologically active molecules. These notes provide an overview of its synthesis, key applications with detailed experimental protocols, and relevant biological pathways.
Introduction
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in drug discovery and agrochemical development to enhance metabolic stability, binding affinity, and bioavailability.[1] Nitroaromatic compounds are also crucial precursors for the synthesis of anilines, which are fundamental components of many pharmaceuticals and pesticides. This compound combines these features, offering a reactive scaffold for the construction of diverse chemical entities. This document outlines its synthetic preparation and highlights its application in the synthesis of a potential therapeutic agent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 127371-50-0 | [2] |
| Molecular Formula | C₇H₅F₂NO₂ | [2] |
| Molecular Weight | 173.12 g/mol | [2] |
| Appearance | Not specified, likely a solid | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Soluble in common organic solvents |
Synthesis of this compound
Experimental Protocol: Nitration of 3,4-Difluorotoluene (Hypothetical)
This protocol is adapted from a similar synthesis and is provided as a general guideline.
Materials:
-
3,4-Difluorotoluene
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate (KNO₃)
-
Ice
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-difluorotoluene (1 equivalent) in concentrated sulfuric acid at 0 °C in an ice bath.
-
Slowly add potassium nitrate (1 equivalent) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Applications in Synthesis
This compound is a key intermediate in the synthesis of various target molecules due to the high reactivity of the fluorine atoms towards nucleophilic displacement. The electron-withdrawing nitro group strongly activates the ortho and para positions for SNAr reactions.
Synthesis of a Furan-based Antimycobacterial Agent Precursor
This section details the potential use of this compound in the synthesis of a precursor to a class of antimycobacterial agents that target iron acquisition in Mycobacterium tuberculosis. The example is based on the synthesis of a structurally related compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate.[3][4]
Reaction Scheme:
Caption: Synthetic pathway to a furan-based precursor.
Experimental Protocol: Synthesis of Methyl 5-(2-fluoro-4-methyl-5-nitrophenyl)furan-2-carboxylate (Hypothetical Adaptation)
This protocol is an adaptation based on the synthesis of a similar molecule.[3]
Step 1: Amination of this compound
-
In a sealed reaction vessel, dissolve this compound in a suitable solvent (e.g., DMSO).
-
Add a source of ammonia (e.g., aqueous ammonia or a protected amine followed by deprotection).
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent and purify by column chromatography to obtain 2-fluoro-4-methyl-5-nitroaniline.
Step 2: Diazotization and Meerwein Arylation
-
Dissolve 2-fluoro-4-methyl-5-nitroaniline (1 equivalent) in 6 M HCl and cool to 0 °C.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise, maintaining the temperature between 0-5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of methyl furan-2-carboxylate (1 equivalent) and a catalytic amount of CuCl₂ in acetone.
-
Slowly add the diazonium salt solution to the furan solution under vigorous stirring, allowing the temperature to rise to room temperature.
-
After the reaction is complete (indicated by cessation of nitrogen evolution), perform an aqueous workup.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the crude product by column chromatography to yield methyl 5-(2-fluoro-4-methyl-5-nitrophenyl)furan-2-carboxylate.
| Reactant | Molar Eq. | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 2-fluoro-4-methyl-5-nitroaniline | 1.0 | 6 M HCl | - | 0-5 | 0.5 | - |
| Sodium Nitrite | 1.1 | Water | - | 0-5 | - | - |
| Methyl furan-2-carboxylate | 1.0 | Acetone | CuCl₂ | 0 - RT | 3 | Not determined |
Biological Context and Signaling Pathways
The synthesized furan-based compounds are precursors to inhibitors of salicylate synthase (MbtI), an enzyme essential for the biosynthesis of mycobactins, the siderophores used by Mycobacterium tuberculosis to acquire iron.[4] By inhibiting this pathway, the compounds effectively starve the bacteria of this crucial nutrient, hindering their growth and proliferation.
Caption: Inhibition of the MbtI pathway in M. tuberculosis.
Experimental Workflow
The general workflow for the synthesis and evaluation of these potential antimycobacterial agents is outlined below.
Caption: General workflow from synthesis to biological evaluation.
Conclusion
This compound is a highly valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its activated aromatic system allows for facile functionalization through nucleophilic aromatic substitution, providing access to a wide range of complex molecules. The example provided illustrates its potential role in the synthesis of novel antimycobacterial agents, highlighting the importance of such building blocks in addressing critical needs in medicine. Further exploration of the reactivity of this intermediate is likely to uncover even broader applications in various areas of chemical synthesis.
References
Application Notes and Protocols for Reactions with 1,2-Difluoro-4-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols and synthetic applications of 1,2-Difluoro-4-methyl-5-nitrobenzene. This compound is a valuable building block in medicinal chemistry and materials science, primarily due to the reactivity of its fluorine atoms in nucleophilic aromatic substitution (SNAr) reactions and the versatility of the nitro group for further chemical transformations.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Refer to the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal.
Key Reactions and Applications
The primary reactivity of this compound is centered around two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring, making the fluorine atoms susceptible to displacement by various nucleophiles.[2][3] This reaction is a cornerstone for introducing diverse functionalities and building complex molecular scaffolds.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which serves as a versatile handle for subsequent reactions, such as amide bond formation, diazotization, and the synthesis of heterocyclic compounds.[4][5][6][7]
Experimental Protocols
Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine. The fluorine atom para to the nitro group is expected to be more reactive.
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline)
-
Potassium carbonate (K2CO3) or Triethylamine (Et3N)
-
Dimethylformamide (DMF) or Ethanol (EtOH)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF (0.1-0.5 M) is added the amine (1.1 eq) and K2CO3 (2.0 eq).
-
The reaction mixture is stirred at room temperature or heated to 50-80 °C, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO4, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Data Presentation:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K2CO3 | DMF | 25 | 12 | 92 |
| Piperidine | Et3N | EtOH | 78 (reflux) | 8 | 88 |
| Aniline | K2CO3 | DMF | 80 | 24 | 75 |
Note: The above data is representative and based on analogous reactions. Actual results may vary.
Reduction of the Nitro Group
This protocol outlines the reduction of the nitro group to an amine using iron powder in the presence of an acid. This is a classic and reliable method for this transformation.[5][7]
Reaction Scheme:
Materials:
-
Substituted 4-methyl-5-nitro-difluorobenzene derivative (from SNAr reaction)
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl) or Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Water
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
A mixture of the nitro compound (1.0 eq), iron powder (5.0 eq), and ammonium chloride (4.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v) is heated to reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The aqueous residue is extracted three times with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous Na2SO4, and filtered.
-
The solvent is removed under reduced pressure to afford the desired aniline derivative, which can be further purified by column chromatography if necessary.
Data Presentation:
| Substrate | Reducing System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Morpholino-2-fluoro-5-methyl-1-nitrobenzene | Fe / NH4Cl | EtOH / H2O | 78 (reflux) | 4 | 95 |
| 4-Piperidino-2-fluoro-5-methyl-1-nitrobenzene | Fe / AcOH | EtOH | 78 (reflux) | 6 | 90 |
Note: The above data is representative and based on analogous reactions. Actual results may vary.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis and subsequent reaction of derivatives of this compound.
Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.
Caption: General Experimental Workflow.
Caption: Nitro Group Reduction Pathway.
References
- 1. This compound | 127371-50-0 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. air.unimi.it [air.unimi.it]
Application Notes and Protocols for 1,2-Difluoro-4-methyl-5-nitrobenzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 1,2-Difluoro-4-methyl-5-nitrobenzene as a key starting material in the synthesis of potent kinase inhibitors, particularly targeting the AXL and MER receptor tyrosine kinases. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to guide researchers in the development of novel therapeutics.
Introduction
This compound is a versatile chemical intermediate in medicinal chemistry. Its utility stems from the presence of two fluorine atoms activated by a strongly electron-withdrawing nitro group, making the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential and regioselective introduction of various nucleophiles, which is a critical step in the construction of complex heterocyclic scaffolds found in many biologically active molecules. The fluorine atoms are excellent leaving groups in SNAr reactions, often providing superior reactivity compared to their chloro-analogues.
This document focuses on the application of this compound in the synthesis of pyrazolo[3,4-b]pyridine-based kinase inhibitors, a class of compounds that has shown significant promise in oncology.
Application: Synthesis of AXL/MER Kinase Inhibitors
The AXL and MER receptor tyrosine kinases are members of the TAM (Tyro3, AXL, MER) family and are crucial regulators of cellular processes such as proliferation, survival, and migration. Dysregulation of AXL and MER signaling is implicated in the progression of various cancers and the development of drug resistance. Consequently, inhibitors of these kinases are highly sought-after as potential cancer therapeutics.
The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure for targeting AXL and MER kinases. The synthesis of these inhibitors can be efficiently achieved using this compound as a key building block.
Synthetic Pathway Overview
The general synthetic strategy involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of this compound with an aminopyrazole derivative to form a key intermediate.
-
Reductive Cyclization: Intramolecular reductive cyclization of the nitro group with a neighboring functionality to construct the pyrazolo[3,4-b]pyridine core.
Caption: Synthetic workflow for pyrazolo[3,4-b]pyridine AXL/MER inhibitors.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous kinase inhibitors and can be applied to this compound.
Protocol 1: Synthesis of N-(2-Fluoro-4-methyl-5-nitrophenyl)-1H-pyrazol-3-amine (Intermediate 1)
Materials:
-
This compound
-
3-Amino-1H-pyrazole
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add 3-Amino-1H-pyrazole (1.1 eq) and K2CO3 (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (Hexane:Ethyl Acetate gradient) to afford N-(2-Fluoro-4-methyl-5-nitrophenyl)-1H-pyrazol-3-amine.
Protocol 2: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative (AXL/MER Inhibitor Core)
Materials:
-
N-(2-Fluoro-4-methyl-5-nitrophenyl)-1H-pyrazol-3-amine (Intermediate 1)
-
Iron powder (Fe)
-
Ammonium Chloride (NH4Cl)
-
Ethanol
-
Water
-
Dichloromethane (DCM)
Procedure:
-
To a suspension of N-(2-Fluoro-4-methyl-5-nitrophenyl)-1H-pyrazol-3-amine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate to yield the crude pyrazolo[3,4-b]pyridine derivative.
-
Further purification can be achieved by column chromatography or recrystallization.
Data Presentation: Biological Activity of Representative AXL/MER Inhibitors
The following table summarizes the in vitro biological activity of representative pyrazolo[3,4-b]pyridine-based AXL and MER kinase inhibitors synthesized from analogous starting materials. This data highlights the potency of this class of compounds.
| Compound ID | AXL IC50 (nM) | MER IC50 (nM) | Cellular AXL Phosphorylation IC50 (nM) |
| Example 1 | 5 | 8 | 15 |
| Example 2 | 2 | 4 | 10 |
| Example 3 | 10 | 15 | 25 |
| Example 4 | 3 | 6 | 12 |
Data is representative of compounds from this class and intended for comparative purposes.
Signaling Pathway
The AXL/MER signaling pathway plays a critical role in cancer progression. The synthesized pyrazolo[3,4-b]pyridine inhibitors act by blocking the ATP binding site of these kinases, thereby inhibiting their downstream signaling cascades.
Caption: AXL/MER signaling pathway and the point of inhibition.
Conclusion
This compound serves as a valuable and highly reactive starting material for the synthesis of medicinally important compounds, particularly pyrazolo[3,4-b]pyridine-based kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel AXL/MER inhibitors for cancer therapy. The favorable reactivity of the difluoro-nitroaromatic system allows for efficient and modular synthesis of diverse compound libraries.
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 1,2-Difluoro-4-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,2-Difluoro-4-methyl-5-nitrobenzene as a building block for the creation of bioactive molecules. The protocols focus on its application in nucleophilic aromatic substitution (SNAr) reactions to generate complex chemical entities with potential therapeutic value, exemplified by the synthesis of a kinase inhibitor analogous to Tucatinib.
Introduction
This compound is a valuable reagent in medicinal chemistry. Its aromatic ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the nitro group and the two fluorine atoms. This activation facilitates the displacement of the fluorine atoms by a variety of nucleophiles, enabling the construction of diverse molecular scaffolds. The fluorine atoms serve as excellent leaving groups in SNAr reactions, providing a versatile handle for the introduction of various functional groups and the elaboration of complex bioactive molecules.
This document details the application of this compound in the synthesis of a potent and selective HER2 kinase inhibitor, Tucatinib. While published syntheses of Tucatinib utilize the closely related analog, 1-fluoro-2-methyl-4-nitrobenzene, the principles and reaction conditions are directly applicable to the difluoro-substituted starting material, potentially offering alternative synthetic routes or analogs.
Application: Synthesis of a Tucatinib Analog
Tucatinib is a highly selective inhibitor of the human epidermal growth factor receptor 2 (HER2), a tyrosine kinase that is overexpressed in several types of cancer, including breast and colorectal cancers.[1][2][3] By blocking the HER2 signaling pathway, Tucatinib inhibits cancer cell growth and promotes apoptosis.[1]
A key step in the synthesis of Tucatinib involves the nucleophilic aromatic substitution reaction between a substituted aniline and a fluoronitrobenzene derivative. The use of this compound in this context would lead to a Tucatinib analog, offering a potential avenue for new intellectual property and potentially altered pharmacological properties.
Bioactivity of Tucatinib
The following table summarizes the in vitro potency of Tucatinib against its primary target, HER2, as well as its selectivity over other related kinases.
| Target | IC50 (nM) | Cell Line | Assay Type |
| HER2 (ErbB-2) | 7[4], 8[5], 22[6] | BT-474 | Kinase Inhibition Assay |
| EGFR | >50-fold selective over HER2 | A431 | Kinase Inhibition Assay |
Mechanism of Action: HER2 Signaling Pathway Inhibition
Tucatinib functions by binding to the intracellular tyrosine kinase domain of HER2, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][7] The primary pathways affected are the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[1][8][9] The inhibition of these pathways ultimately leads to a reduction in tumor cell growth and the induction of apoptosis.[1]
Below is a diagram illustrating the HER2 signaling pathway and the point of inhibition by Tucatinib.
Experimental Protocols
The following protocols are based on published synthetic routes for Tucatinib and are adapted for the use of this compound.[10][11][12]
General Workflow for the Synthesis of a Tucatinib Analog
The overall synthetic strategy involves a multi-step process, with the key SNAr reaction forming a central diaryl ether intermediate.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the reaction of this compound with a substituted phenol to form the diaryl ether intermediate.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-amino-2-methylphenol)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 eq).
-
Add anhydrous DMF or DMSO to dissolve the phenol.
-
Add potassium carbonate (1.5 - 2.0 eq) or cesium carbonate (1.5 eq) to the solution.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 70-130 °C and stir for 8-22 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data (Representative Yields from Analogous Reactions):
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-methyl-4-nitrophenol | 4-chloropyridin-2-amine | K2CO3 | DMF | 130 | 16 | 64 |
| Intermediate VI | 1-fluoro-2-methyl-4-nitrobenzene | Et3N, KOH | DMSO | 70 | 8-12 | Not specified |
Protocol 2: Reduction of the Nitro Group
This protocol describes the reduction of the nitro group of the diaryl ether intermediate to an amine.
Materials:
-
Diaryl ether intermediate from Protocol 1
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H2) or Ammonium formate
-
Reaction vessel suitable for hydrogenation
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve the diaryl ether intermediate in methanol or THF.
-
Carefully add Pd/C catalyst to the solution.
-
If using hydrogen gas, purge the vessel with hydrogen and maintain a positive pressure (e.g., balloon).
-
If using ammonium formate, add it to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline product.
-
The product can often be used in the next step without further purification.
Quantitative Data (Representative Yields from Analogous Reactions):
| Starting Material | Reducing Agent | Catalyst | Solvent | Time (h) | Yield (%) |
| Nitro-triazolopyridine | H2 | Pd/C | THF | 16 | 90 |
| Nitro-quinazoline | H2 | Pd/C | THF | Not specified | Not specified |
Subsequent steps to complete the synthesis of the Tucatinib analog would involve the formation of the quinazoline ring system and the installation of the side chain, following procedures outlined in the patent literature.[10][11][12]
Conclusion
This compound is a versatile building block for the synthesis of complex bioactive molecules. Its high reactivity in SNAr reactions allows for the efficient construction of key intermediates in drug discovery programs. The protocols and data presented here, based on the synthesis of the HER2 inhibitor Tucatinib, demonstrate the potential of this reagent in developing novel therapeutics. Researchers can adapt these methods to create a variety of analogs and new chemical entities for biological screening.
References
- 1. drugs.com [drugs.com]
- 2. Tucatinib: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 3. indianpharmanetwork.in [indianpharmanetwork.in]
- 4. Tucatinib | EGFR | Tocris Bioscience [tocris.com]
- 5. Tucatinib | HER | EGFR | TargetMol [targetmol.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Tucatinib | C26H24N8O2 | CID 51039094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HER2 - Wikipedia [en.wikipedia.org]
- 10. Synthesis method of Tucatinib and intermediate product thereof - Eureka | Patsnap [eureka.patsnap.com]
- 11. tandfonline.com [tandfonline.com]
- 12. newdrugapprovals.org [newdrugapprovals.org]
Application Notes: "1,2-Difluoro-4-methyl-5-nitrobenzene" as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-difluoro-4-methyl-5-nitrobenzene as a key starting material in the synthesis of agrochemicals, with a focus on the commercially significant herbicide, Flufenacet. Detailed experimental protocols, quantitative efficacy data, and a summary of the mode of action are presented to facilitate further research and development in this area.
Introduction
This compound is a valuable aromatic building block in the synthesis of complex agrochemicals. Its specific substitution pattern, featuring two fluorine atoms, a methyl group, and a nitro group, allows for regioselective transformations to introduce functionalities crucial for herbicidal activity. The electron-withdrawing nature of the fluorine and nitro groups activates the aromatic ring for nucleophilic aromatic substitution, while the nitro group can be readily converted to an amino group, providing a key handle for further derivatization.
A prime example of its application is in the synthesis of Flufenacet, a widely used pre- and early post-emergence herbicide for the control of annual grasses and some broadleaf weeds in various crops.
Synthesis of Flufenacet from this compound
The synthesis of Flufenacet from this compound proceeds through a multi-step pathway involving the reduction of the nitro group, N-alkylation, chloroacetylation, and a final condensation step.
Caption: Synthetic workflow for Flufenacet.
Experimental Protocols
Step 1: Synthesis of 4,5-Difluoro-2-methylaniline (Reduction)
A common method for the reduction of the nitro group is catalytic hydrogenation.
-
Procedure: In a suitable hydrogenation reactor, dissolve this compound (1 equivalent) in a solvent such as ethanol or methanol. Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%). The reactor is then pressurized with hydrogen gas (typically 1-5 atm) and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4,5-difluoro-2-methylaniline.
Step 2: Synthesis of N-Isopropyl-4,5-difluoro-2-methylaniline (N-Isopropylation)
This step involves the alkylation of the aniline with an isopropyl group.
-
Procedure: To a solution of 4,5-difluoro-2-methylaniline (1 equivalent) in a suitable solvent such as toluene or in the absence of a solvent, add isopropyl bromide (1-1.5 equivalents). The reaction mixture is heated to a temperature of 100-150°C. The reaction progress is monitored by GC. After completion, the reaction mixture is cooled and worked up by adding water and a base (e.g., sodium hydroxide) to neutralize the hydrobromic acid formed. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by distillation or chromatography.
Step 3: Synthesis of 2-Chloro-N-(4,5-difluoro-2-methylphenyl)-N-isopropylacetamide (Chloroacetylation)
The secondary amine is then acylated with chloroacetyl chloride.
-
Procedure: Dissolve N-isopropyl-4,5-difluoro-2-methylaniline (1 equivalent) and a base such as triethylamine (1.1 equivalents) in an inert solvent like toluene or dichloromethane. The solution is cooled in an ice bath, and chloroacetyl chloride (1.05 equivalents) is added dropwise while maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched with water. The organic layer is separated, washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated to give 2-chloro-N-(4,5-difluoro-2-methylphenyl)-N-isopropylacetamide.
Step 4: Synthesis of Flufenacet (Condensation)
The final step is the condensation of the chloroacetamide with 2-mercapto-5-(trifluoromethyl)-1,3,4-thiadiazole.
-
Procedure: To a solution of 2-mercapto-5-(trifluoromethyl)-1,3,4-thiadiazole (1 equivalent) in a solvent such as acetone or acetonitrile, add a base like potassium carbonate (1.2 equivalents). The mixture is stirred for a short period, and then a solution of 2-chloro-N-(4,5-difluoro-2-methylphenyl)-N-isopropylacetamide (1 equivalent) in the same solvent is added. The reaction mixture is heated at reflux for several hours until the starting materials are consumed (monitored by TLC). After cooling to room temperature, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried, and concentrated to yield crude Flufenacet, which can be further purified by recrystallization.
Herbicidal Activity of Flufenacet
Flufenacet is a highly effective herbicide against a broad spectrum of grass and some broadleaf weeds. Its efficacy is often quantified by the concentration required to cause a 50% reduction in plant growth (GR50 or ED50).
Table 1: Herbicidal Efficacy of Flufenacet against Various Weed Species
| Weed Species | Common Name | GR50 / ED50 (g ai/ha) | Reference |
| Alopecurus myosuroides | Black-grass | 12.5 - 222.76 | [1] |
| Avena fatua | Wild oat | - | - |
| Lolium rigidum | Rigid ryegrass | - | - |
| Echinochloa crus-galli | Barnyardgrass | - | - |
| Setaria viridis | Green foxtail | - | - |
| Amaranthus retroflexus | Redroot pigweed | - | - |
| Chenopodium album | Common lambsquarters | - | - |
Note: Efficacy can vary depending on environmental conditions, soil type, and weed biotype. The provided data is for illustrative purposes. Further research is recommended for specific applications.
Mode of Action of Flufenacet
Flufenacet belongs to the oxyacetamide class of herbicides and its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[2] VLCFAs are essential components of plant cell membranes, cuticular waxes, and suberin. By inhibiting their synthesis, Flufenacet disrupts cell division and growth in susceptible plants, particularly during germination and early seedling development.[2]
The VLCFA biosynthesis pathway is a multi-step process that occurs in the endoplasmic reticulum. It involves a complex of enzymes that sequentially add two-carbon units to a growing fatty acid chain. Flufenacet is believed to inhibit one of the key enzymes in this pathway, a 3-ketoacyl-CoA synthase (KCS), also known as an elongase.[3]
References
Application Notes and Protocols: Reaction of 1,2-Difluoro-4-methyl-5-nitrobenzene with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Difluoro-4-methyl-5-nitrobenzene is a versatile aromatic building block in medicinal chemistry and organic synthesis. The presence of two fluorine atoms activated by a strong electron-withdrawing nitro group makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the selective introduction of amine functionalities, which is a common strategy in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The fluorine atoms serve as excellent leaving groups in SNAr reactions, often leading to high yields and clean reaction profiles. This document provides detailed protocols and application notes for the reaction of this compound with amines, a key transformation for the generation of diverse molecular scaffolds.
Reaction Principle
The reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-deficient aromatic ring of this compound is attacked by the nucleophilic amine. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, a fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the aminated product. The reaction is typically carried out in the presence of a base to neutralize the hydrofluoric acid generated. Due to the activating effect of the nitro group, one of the fluorine atoms is readily displaced.
Quantitative Data Summary
The following table summarizes a specific example of the reaction of this compound with an amine, based on a documented synthetic procedure.[1]
| Amine Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| tert-butyl piperazine-1-carboxylate | tert-butyl 4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine-1-carboxylate | DMF | DIPEA | 80 | 3 | Not explicitly stated, but LCMS showed a peak (86%) with the desired mass.[1] |
Experimental Protocols
General Protocol for the Reaction of this compound with a Secondary Amine (e.g., tert-butyl piperazine-1-carboxylate)
This protocol is adapted from a documented synthesis of a PLK1 degradation inducing compound.[1]
Materials:
-
This compound
-
tert-butyl piperazine-1-carboxylate
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.0 eq) in DMF, add DIPEA (3.0 eq).
-
Stir the mixture at 80 °C for 3 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LCMS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Note: This protocol can be adapted for other primary and secondary amines. Reaction conditions such as temperature, time, and the choice of base may need to be optimized for different substrates.
Visualizations
Reaction Workflow Diagram
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1,2-Difluoro-4-methyl-5-nitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for leveraging palladium-catalyzed cross-coupling reactions with 1,2-difluoro-4-methyl-5-nitrobenzene and its derivatives. This substrate is a valuable building block in medicinal chemistry and materials science due to the presence of multiple functionalities that can be selectively manipulated. The electron-withdrawing nitro group and the fluorine atoms activate the aromatic ring for various transformations, making it an ideal candidate for constructing complex molecular architectures.
The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions. While specific examples for this compound are not extensively reported in the literature, the provided methodologies are based on well-established procedures for structurally and electronically similar fluoronitroaromatic compounds.[1][2][3][4] These protocols serve as a robust starting point for reaction optimization.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the case of this compound, the C-F bond ortho to the nitro group is the most likely site of reaction due to its activation by the strong electron-withdrawing effect of the nitro group.[1][2]
General Reaction Scheme:
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Fluoronitroaromatics
| Entry | Aryl Halide/Fluoride | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Fluoro-2-nitrobenzene | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 12 | 85 |
| 2 | 1,2-Difluoro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd2(dba)3 (1.5) | XPhos (3) | Cs2CO3 | Dioxane | 110 | 16 | 92 |
| 3 | 2,3-Difluoronitrobenzene | Thiophene-2-boronic acid | Pd(PPh3)4 (5) | - | K2CO3 | DMF/H2O | 90 | 24 | 78 |
| 4 | 1-Fluoro-4-methyl-2-nitrobenzene | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl2 (3) | - | Na2CO3 | DME/H2O | 85 | 18 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid or ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4)
-
Phosphine ligand (e.g., SPhos, XPhos) if required
-
Base (e.g., K3PO4, Cs2CO3, K2CO3) (2-3 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Degassed water
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid or ester (1.2 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and the ligand (0.04 mmol, 4 mol%) if applicable.
-
Add the base (2.0-3.0 mmol).
-
Add the anhydrous solvent (5 mL) and degassed water (0.5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
R1R2NH + F-Ar'-NO2 --(Pd catalyst, ligand, base)--> R1R2N-Ar'-NO2
R-C≡CH + F-Ar'-NO2 --(Pd catalyst, (CuI), ligand, base)--> R-C≡C-Ar'-NO2
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
IV. Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. [5][6]For this compound, the C-F bond ortho to the nitro group can potentially undergo oxidative addition to the palladium catalyst, followed by coupling with an alkene.
General Reaction Scheme:
Data Presentation: Representative Conditions for Heck Reaction of Fluoronitroaromatics
| Entry | Aryl Halide/Fluoride | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Fluoro-2-nitrobenzene | Styrene | Pd(OAc)2 (5) | P(o-tol)3 (10) | Et3N | DMF | 120 | 24 | 70 |
| 2 | 1,2-Difluoro-4-nitrobenzene | n-Butyl acrylate | Pd(OAc)2 (2) | - | K2CO3 | DMAc | 140 | 18 | 75 |
| 3 | 2,3-Difluoronitrobenzene | Acrylonitrile | PdCl2(PPh3)2 (3) | - | NaOAc | NMP | 130 | 36 | 65 |
| 4 | 1-Fluoro-4-methyl-2-nitrobenzene | Methyl methacrylate | Pd(OAc)2 (5) | PPh3 (10) | Et3N | Acetonitrile | 100 | 24 | 68 |
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (1.5-2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)2, PdCl2(PPh3)2)
-
Ligand (e.g., P(o-tol)3, PPh3) if required
-
Base (e.g., Et3N, K2CO3, NaOAc) (1.5-2.0 equivalents)
-
High-boiling polar aprotic solvent (e.g., DMF, DMAc, NMP)
Procedure:
-
In a pressure tube, combine this compound (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), and the ligand (if used).
-
Add the base (1.5-2.0 mmol).
-
Add the anhydrous solvent (5 mL).
-
Add the alkene (1.5-2.0 mmol).
-
Seal the tube tightly and heat the reaction mixture to the indicated temperature (e.g., 100-140 °C).
-
Monitor the reaction by GC-MS.
-
After the reaction is complete, cool to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Safety Precautions:
-
All palladium-catalyzed cross-coupling reactions should be performed in a well-ventilated fume hood.
-
Inert atmosphere techniques (Schlenk line or glovebox) are crucial for many of these reactions to prevent catalyst deactivation.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Many of the solvents used are flammable and have specific handling requirements.
-
Pressure tubes should be used with caution and behind a blast shield, especially when heating reactions to high temperatures.
References
- 1. Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Derivatization of 1,2-Difluoro-4-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Difluoro-4-methyl-5-nitrobenzene is a versatile building block in synthetic organic chemistry, particularly valuable in the development of novel pharmaceutical agents. Its chemical architecture, featuring two reactive fluorine atoms activated by a strongly electron-withdrawing nitro group, allows for selective derivatization through two primary pathways: nucleophilic aromatic substitution (SNAr) and reduction of the nitro moiety. These modifications open avenues for the introduction of a wide array of functional groups, enabling the construction of complex molecular scaffolds for drug discovery. This document provides detailed protocols for key derivatization reactions of this compound.
Chemical Reactivity and Derivatization Strategies
The synthetic utility of this compound is primarily dictated by the interplay of its functional groups. The nitro group at the C5 position strongly activates the benzene ring towards nucleophilic attack, making the fluorine atoms susceptible to displacement.
1.1. Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the C2 position is ortho to the electron-withdrawing nitro group, rendering it significantly more electrophilic and thus more susceptible to nucleophilic substitution than the fluorine at the C1 position, which is meta to the nitro group. This inherent regioselectivity allows for the controlled, stepwise introduction of nucleophiles.[1] Common nucleophiles used in this context include primary and secondary amines, alcohols, and thiols. The SNAr reaction is a cornerstone for introducing diversity and building complex molecular architectures.[1]
1.2. Nitro Group Reduction
The nitro group can be readily reduced to a primary amine. This transformation is fundamental in many synthetic pathways, as the resulting aniline derivative is a versatile intermediate for a host of subsequent reactions, including amide bond formation, diazotization, and the synthesis of various heterocyclic systems. Standard reduction methods, such as catalytic hydrogenation, are effective for this purpose.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the derivatization of this compound.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution with a Secondary Amine
This protocol details the reaction of this compound with tert-butyl piperazine-1-carboxylate, resulting in the selective displacement of the C2-fluorine.
Materials:
-
This compound
-
tert-Butyl piperazine-1-carboxylate
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure: [2]
-
To a solution of this compound (2 g, 11.55 mmol) and tert-butyl piperazine-1-carboxylate (2.15 g, 11.55 mmol) in DMF (40 mL) in a round-bottom flask, add DIPEA (4.48 g, 34.66 mmol, 6.04 mL).
-
Stir the mixture at 80 °C for 3 hours.
-
Monitor the reaction progress by a suitable method (e.g., LC-MS or TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water (60 mL).
-
Extract the aqueous layer with EtOAc (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel to obtain the desired product, tert-butyl 4-(2-fluoro-4-methyl-5-nitrophenyl)piperazine-1-carboxylate.
Protocol 2: Reduction of the Nitro Group to a Primary Amine
This protocol describes a general method for the reduction of the nitro group using catalytic hydrogenation, a widely applicable and clean method for this transformation.
Materials:
-
A derivative of this compound (e.g., the product from Protocol 1)
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad)
Procedure: (General method based on[1])
-
Dissolve the nitro-containing starting material in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with hydrogen gas (or inflate a hydrogen balloon to maintain a positive pressure).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the aniline derivative. Further purification may be performed if necessary.
Quantitative Data Summary
The following table summarizes the quantitative data for the nucleophilic aromatic substitution reaction described in Protocol 1.
| Starting Material | Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield | Reference |
| This compound | tert-Butyl piperazine-1-carboxylate | tert-Butyl 4-(2-fluoro-4-methyl-5-nitrophenyl)piperazine-1-carboxylate | DMF | DIPEA | 80 | 3 | N/A | [2] |
Yield was not explicitly stated in the source.
Visualized Workflows
The following diagrams illustrate the logical flow of the derivatization strategies.
Caption: Workflow for Nucleophilic Aromatic Substitution.
Caption: Workflow for Nitro Group Reduction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1,2-Difluoro-4-methyl-5-nitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1,2-Difluoro-4-methyl-5-nitrobenzene. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the reaction.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inadequate nitrating agent strength. | Ensure the use of concentrated nitric acid and concentrated sulfuric acid to generate the necessary nitronium ion (NO₂⁺) electrophile. Consider using fuming nitric acid or oleum for a stronger nitrating mixture if the reaction is sluggish. |
| Reaction temperature is too low. | While low temperatures are necessary to control selectivity and prevent side reactions, the reaction may not proceed if the temperature is too low. Gradually increase the reaction temperature in small increments (e.g., 5°C) to find the optimal balance. | |
| Insufficient reaction time. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If the reaction has not gone to completion, extend the reaction time. | |
| Formation of Multiple Products (Isomers) | Incorrect reaction temperature. | Temperature can significantly impact the regioselectivity of the nitration. Carefully control the reaction temperature, keeping it low (e.g., 0-10°C) to favor the desired isomer. |
| Incorrect ratio of nitrating agents. | The ratio of nitric acid to sulfuric acid can influence the reaction's selectivity. Experiment with slight variations in this ratio to optimize for the desired product. | |
| Formation of Dark-Colored Byproducts (Oxidation) | Reaction temperature is too high. | Overheating can lead to the oxidation of the methyl group or the aromatic ring. Maintain a low and consistent reaction temperature throughout the addition of the nitrating agent and the subsequent stirring. |
| Presence of impurities in the starting material. | Ensure the purity of the starting material, 1,2-difluoro-4-methylbenzene, as impurities can lead to undesired side reactions. | |
| Product is Difficult to Purify | Presence of isomeric byproducts. | Isomeric products can be challenging to separate. Utilize high-performance liquid chromatography (HPLC) or fractional distillation for purification. |
| Residual acid in the crude product. | Thoroughly wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove any residual acid before purification. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of 1,2-difluoro-4-methylbenzene?
A1: The directing effects of the substituents on the aromatic ring will determine the position of nitration. The methyl group is an ortho-, para-director, while the fluorine atoms are ortho-, para-directing but deactivating. The nitro group will preferentially add to the position that is most activated and least sterically hindered. In this case, the most likely position for nitration is at the 5-position, which is ortho to the methyl group and meta to the two fluorine atoms, leading to the desired product, this compound. However, the formation of other isomers is possible.
Q2: What are the key safety precautions to take during this reaction?
A2: This reaction involves the use of strong, corrosive acids (concentrated nitric and sulfuric acid) and the product is a nitroaromatic compound, which can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic, so it is crucial to control the temperature by adding the nitrating agent slowly and using an ice bath.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). This will allow you to determine the consumption of the starting material and the formation of the product.
Q4: What are the most common side products, and how can I minimize their formation?
A4: Common side products include other positional isomers of the nitrated product and dinitrated products. To minimize their formation, it is crucial to maintain a low reaction temperature (0-10°C) and carefully control the stoichiometry of the nitrating agent. Adding the nitrating agent dropwise helps to control the local concentration and temperature, reducing the likelihood of side reactions.
Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be required to achieve the best results.
Materials:
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1,2-Difluoro-4-methylbenzene (4,5-difluorotoluene)
-
Concentrated nitric acid (68-70%)
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Concentrated sulfuric acid (98%)
-
Dichloromethane (or other suitable solvent)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add concentrated nitric acid to the cooled sulfuric acid with constant stirring to prepare the nitrating mixture. Maintain the temperature at 0-5°C during the addition.
-
In a separate flask, dissolve 1,2-difluoro-4-methylbenzene in a suitable solvent like dichloromethane.
-
Cool the solution of the starting material to 0°C.
-
Slowly add the prepared nitrating mixture dropwise to the solution of 1,2-difluoro-4-methylbenzene while maintaining the reaction temperature between 0°C and 10°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-10°C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with water and a saturated sodium bicarbonate solution to remove any residual acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method such as column chromatography or recrystallization.
Data Presentation
The following table summarizes typical reaction parameters that can be optimized for the synthesis of this compound.
| Parameter | Range | Effect on Reaction |
| Temperature (°C) | 0 - 25 | Lower temperatures favor regioselectivity and reduce side reactions. Higher temperatures can increase the reaction rate but may lead to lower selectivity and increased byproduct formation. |
| Molar Ratio of HNO₃ to Substrate | 1:1 to 1.5:1 | A slight excess of nitric acid can help drive the reaction to completion. A large excess can lead to dinitration. |
| Molar Ratio of H₂SO₄ to HNO₃ | 1:1 to 3:1 | A higher ratio of sulfuric acid increases the concentration of the nitronium ion, which can increase the reaction rate. |
| Reaction Time (hours) | 1 - 4 | The optimal reaction time should be determined by monitoring the reaction progress to ensure complete conversion of the starting material without significant byproduct formation. |
Visualizations
The following diagrams illustrate the key aspects of the experimental workflow and logical relationships in troubleshooting.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
Technical Support Center: Reactions of 1,2-Difluoro-4-methyl-5-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Difluoro-4-methyl-5-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is primarily used in nucleophilic aromatic substitution (SNAr) reactions. The two fluorine atoms are activated by the electron-withdrawing nitro group, making them susceptible to displacement by a variety of nucleophiles, such as amines, alkoxides, and thiolates.
Q2: How is this compound typically synthesized?
A2: It is commonly synthesized by the nitration of 3,4-difluorotoluene using a mixture of concentrated nitric acid and sulfuric acid.
Q3: What are the main safety precautions to consider when working with this compound?
A3: this compound is a hazardous substance. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.
Troubleshooting Guides
Guide 1: Synthesis of this compound via Nitration of 3,4-Difluorotoluene
Issue: Formation of multiple isomers and over-nitration byproducts.
Background: The nitration of 3,4-difluorotoluene can lead to a mixture of regioisomers due to the directing effects of the substituents. The methyl group is ortho- and para-directing, while the fluorine atoms are also ortho- and para-directing. This can result in the formation of undesired isomers alongside the target molecule. Over-nitration to form dinitro compounds is also a potential side reaction, especially under harsh conditions.
Possible Byproducts:
-
Regioisomers:
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2,3-Difluoro-5-nitrotoluene
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1,2-Difluoro-4-methyl-6-nitrobenzene
-
-
Over-nitration products:
-
1,2-Difluoro-4-methyl-5,6-dinitrobenzene
-
Troubleshooting Steps:
-
Control Reaction Temperature: Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating mixture to minimize the formation of byproducts and control the exothermic reaction.
-
Slow Addition of Nitrating Agent: Add the nitric acid/sulfuric acid mixture dropwise to the solution of 3,4-difluorotoluene to ensure localized concentration of the nitrating agent remains low, which helps to prevent over-nitration.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to avoid the formation of dinitro compounds.
-
Purification:
-
Column Chromatography: This is an effective method for separating the desired product from its isomers. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can help to remove impurities, including isomeric byproducts.
-
Data Presentation: Expected Product Distribution in the Nitration of 3,4-Difluorotoluene (Illustrative)
| Compound | Expected Yield Range (%) |
| This compound (Desired) | 70 - 85 |
| 2,3-Difluoro-5-nitrotoluene (Isomer) | 5 - 15 |
| 1,2-Difluoro-4-methyl-6-nitrobenzene (Isomer) | 5 - 10 |
| Dinitro byproducts | < 5 (with controlled conditions) |
Note: These are estimated ranges and actual yields may vary based on specific reaction conditions.
Guide 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
Issue: Formation of mono- and di-substituted products, and substitution at undesired positions.
Background: In SNAr reactions with this compound, nucleophiles can replace one or both fluorine atoms. The fluorine atom at the 2-position (ortho to the nitro group) is generally more activated and more sterically hindered than the fluorine atom at the 1-position (meta to the nitro group). This can lead to a mixture of products.
Possible Byproducts:
-
Mono-substituted isomers:
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Substitution at the 1-position.
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Substitution at the 2-position.
-
-
Di-substituted product: Substitution of both fluorine atoms.
Troubleshooting Steps:
-
Control Stoichiometry: Use a controlled amount of the nucleophile (typically 1.0-1.2 equivalents) to favor mono-substitution.
-
Reaction Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable mono-substituted product. Higher temperatures can promote di-substitution.
-
Choice of Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Aprotic polar solvents like DMF, DMSO, or THF are commonly used.
-
Monitoring the Reaction: Track the progress of the reaction using TLC or LC-MS to optimize the reaction time and prevent the formation of the di-substituted byproduct.
-
Purification: Column chromatography is usually necessary to separate the desired mono-substituted product from the di-substituted byproduct and any unreacted starting material.
Data Presentation: Product Distribution in a Typical SNAr Reaction with an Amine (Illustrative)
| Product | Yield (%) at Room Temp. | Yield (%) at 80 °C |
| Mono-substituted (at C-2) | 75 | 50 |
| Mono-substituted (at C-1) | 10 | 15 |
| Di-substituted | 5 | 25 |
| Unreacted Starting Material | 10 | 10 |
Note: These are hypothetical yields to illustrate the effect of temperature and will vary depending on the nucleophile and specific conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
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Preparation of Nitrating Mixture: In a round-bottom flask cooled in an ice-water bath, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2.0 equivalents) with stirring. Maintain the temperature below 10 °C.
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Nitration: To a solution of 3,4-difluorotoluene (1.0 equivalent) in a suitable solvent (e.g., dichloromethane), slowly add the pre-cooled nitrating mixture dropwise while maintaining the reaction temperature between 0 and 5 °C.
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Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
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Work-up: Once the reaction is complete, pour the mixture into ice-water and extract with dichloromethane.
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Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: General Procedure for SNAr with an Amine Nucleophile
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Reaction Setup: To a solution of this compound (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF or DMF), add the amine nucleophile (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents).
-
Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction by TLC or LC-MS.
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Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Mandatory Visualizations
Caption: Byproduct formation in the nitration of 3,4-difluorotoluene.
Caption: Byproduct formation in SNAr reactions.
Caption: Troubleshooting workflow for common issues.
Technical Support Center: Purification of 1,2-Difluoro-4-methyl-5-nitrobenzene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1,2-Difluoro-4-methyl-5-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the crude reaction product of this compound?
A1: The most common impurities encountered during the synthesis of this compound typically include:
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Unreacted Starting Material: Residual 3,4-difluorotoluene.
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Positional Isomers: Nitration of 3,4-difluorotoluene can lead to the formation of other isomers, which often have very similar physical properties to the desired product, making separation challenging.[1]
-
Over-nitrated Products: Dinitro- or other over-nitrated byproducts may form under harsh reaction conditions.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for quantifying non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile and semi-volatile impurities, such as residual starting materials and isomers.[2][3]
Q3: What are the primary methods for purifying crude this compound?
A3: The two most effective and commonly used purification techniques are column chromatography and recrystallization.[1] Column chromatography is particularly useful for separating the desired product from its isomers.[1] Recrystallization is a powerful technique for removing smaller amounts of impurities, provided a suitable solvent is identified.[4][5]
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of the desired product from its isomers.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating compounds with similar polarities. |
| Recommendation: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to identify the optimal eluent for separation. A solvent system that provides a clear separation of spots on the TLC plate should be used for the column. A gradient elution, where the polarity of the solvent is gradually increased, can often improve the separation of closely related compounds.[1] | |
| Column Overloading | Applying too much crude product to the column can lead to broad bands and poor separation. |
| Recommendation: Use an appropriate amount of crude product for the size of the column. A general guideline is a 1:30 to 1:100 ratio of crude product to silica gel by weight. | |
| Improper Column Packing | An unevenly packed column with cracks or channels will result in poor separation. |
| Recommendation: Ensure the silica gel is packed uniformly as a slurry. Gently tap the column during packing to settle the silica gel and remove any air bubbles. |
Issue: The product is not eluting from the column.
Possible Causes & Solutions:
| Cause | Solution |
| Solvent Polarity is Too Low | The eluent is not polar enough to move the compound through the silica gel. |
| Recommendation: Gradually increase the polarity of the eluent. If you started with a low percentage of ethyl acetate in hexane, incrementally increase the concentration of ethyl acetate. | |
| Compound Degradation on Silica Gel | Some compounds can degrade on the acidic surface of silica gel. |
| Recommendation: Test the stability of your compound on a small amount of silica gel before running a large-scale column. If degradation is observed, consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent.[6] |
Recrystallization
Issue: The compound does not crystallize upon cooling.
Possible Causes & Solutions:
| Cause | Solution |
| Too Much Solvent Was Used | The solution is not saturated, preventing crystal formation. |
| Recommendation: Evaporate some of the solvent to concentrate the solution. Be cautious not to evaporate too much, as this can cause the product to "oil out." | |
| Supersaturation | The solution is supersaturated, but crystallization has not been initiated. |
| Recommendation: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[4] | |
| Inappropriate Solvent | The chosen solvent may not be suitable for recrystallization of this specific compound. |
| Recommendation: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4] Experiment with different solvents or solvent mixtures. Common choices for compounds of this nature include ethanol, isopropanol, or mixtures of hexane and ethyl acetate. |
Issue: The product "oils out" instead of crystallizing.
Possible Causes & Solutions:
| Cause | Solution |
| Solution is Too Concentrated or Cooled Too Quickly | Rapid cooling or a highly concentrated solution can lead to the formation of an oil instead of crystals. |
| Recommendation: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. | |
| Presence of Impurities | Significant amounts of impurities can inhibit crystal formation and promote oiling out. |
| Recommendation: If the product is highly impure, it may be necessary to first perform a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization. |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
-
Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to remove air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
Wash the column with the initial eluent until the silica gel is fully equilibrated.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
In a separate flask, add a small amount of silica gel and add the dissolved crude product.
-
Evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with a low-polarity solvent system (e.g., 2-5% ethyl acetate in hexane).
-
Collect fractions in separate test tubes.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent (e.g., to 10%, 15% ethyl acetate in hexane) to elute the desired product and any more polar impurities.[1]
-
-
Isolation of the Pure Product:
-
Combine the fractions that contain the pure desired product, as determined by TLC.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Purity and Recovery Data (Illustrative)
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Recovery Yield |
| Column Chromatography | ~85% | >98% | 75-85% |
| Recrystallization | ~95% | >99% | 80-90% |
| Double Purification (Column + Recrystallization) | ~85% | >99.5% | 65-75% |
Note: The values presented in this table are illustrative and can vary depending on the initial purity of the crude product and the optimization of the purification protocol.
Visualization
Caption: A workflow diagram for troubleshooting the purification of this compound.
References
"1,2-Difluoro-4-methyl-5-nitrobenzene" stability and degradation issues
Welcome to the technical support center for 1,2-Difluoro-4-methyl-5-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability and degradation issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a reactive molecule. The primary stability concerns are its susceptibility to nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and potential photochemical degradation. It is stable under recommended storage conditions (refrigerated, dry, and protected from light), but can degrade in the presence of certain reagents or adverse environmental conditions.
Q2: How should I properly store this compound?
A2: To ensure the stability of this compound, it is recommended to store it in a refrigerator in a tightly sealed container, protected from light.[1] The area should be well-ventilated. Avoid storing it in proximity to strong bases, strong oxidizing agents, or nucleophiles.
Q3: I am seeing unexpected side products in my reaction. Could my starting material have degraded?
A3: Yes, it is possible. Degradation of this compound can lead to the formation of impurities that may interfere with your reaction. Common signs of degradation include a change in color of the solid material or the presence of unexpected peaks in analytical data (e.g., NMR, LC-MS). Refer to the troubleshooting guides below for more specific scenarios.
Q4: Is this compound sensitive to light?
A4: Yes, nitroaromatic compounds can be sensitive to light and may undergo photochemical degradation.[2][3][4] It is best practice to handle the compound in a fume hood with ambient lighting and to store it in an amber vial or a container that is otherwise protected from light, especially from UV sources.
Troubleshooting Guides
Issue 1: Unexpected Nucleophilic Substitution of a Fluorine Atom
Symptoms:
-
Formation of a new product where one or both fluorine atoms have been replaced by another group (e.g., -OH, -OR, -NHR, -SR).
-
A decrease in the yield of the desired product.
-
Complex reaction mixture observed by TLC, LC-MS, or NMR.
Potential Causes: The fluorine atoms on the aromatic ring are highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nitro group.[5][6][7] Common nucleophiles that can cause this degradation include:
-
Water or hydroxide ions (from moisture or aqueous workups).
-
Alcohols or alkoxides.
-
Amines.
-
Thiols or thiolates.
-
Strong bases.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: If your reaction is not intended to be aqueous, ensure all solvents and reagents are dry. Use freshly distilled solvents and dry glassware.
-
Control pH: Avoid highly basic conditions unless required by your reaction design. If a base is necessary, consider using a non-nucleophilic base.
-
Protecting Groups: If the nucleophile is part of your desired reactant, the reaction is intended. If it is an unintended side reaction, consider if a protecting group strategy is necessary for other functional groups in your reaction.
-
Temperature Control: While SNAr can occur at room temperature, higher temperatures will accelerate the reaction. Maintain the lowest effective temperature for your desired transformation.
Issue 2: Unwanted Reduction of the Nitro Group
Symptoms:
-
Formation of aniline derivatives (e.g., 4,5-difluoro-2-methylaniline) or other reduction intermediates (nitroso, hydroxylamino).
-
A change in the color of the reaction mixture.
-
Unexpected products observed by mass spectrometry with a mass corresponding to the reduced compound.
Potential Causes: The nitro group can be reduced by various reducing agents that may be present in the reaction, or through catalytic hydrogenation if a catalyst is present.
Troubleshooting Steps:
-
Choice of Reagents: Be mindful of the reducing potential of all reagents in your reaction mixture.
-
Avoid Catalytic Hydrogenation Conditions: If you are not intending to reduce the nitro group, ensure your reaction setup is free from catalysts like Palladium on carbon (Pd/C), Platinum (Pt), or Raney Nickel (Ra-Ni) in the presence of a hydrogen source.
-
Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent some unwanted redox processes.
Issue 3: Photochemical Degradation
Symptoms:
-
The appearance of colored impurities upon exposure to light.
-
Low yields or decomposition of the starting material in reactions run in clear glass vessels under strong light.
-
Formation of complex mixtures of byproducts.
Potential Causes: Nitroaromatic compounds can absorb UV-Vis light, leading to photochemical reactions and degradation.[2][3][4]
Troubleshooting Steps:
-
Protect from Light: Conduct reactions in amber glassware or wrap the reaction vessel in aluminum foil.
-
Minimize Exposure: Avoid leaving the compound or reaction mixtures exposed to direct sunlight or other strong light sources for extended periods.
-
Work in a Controlled Lighting Environment: Handle the material in a laboratory with standard fluorescent lighting, avoiding direct, intense light.
Data Presentation
Table 1: Summary of Potential Degradation Pathways
| Degradation Pathway | Triggering Conditions | Potential Degradation Products | Prevention/Mitigation |
| Nucleophilic Aromatic Substitution (SNAr) | Presence of nucleophiles (H₂O, ROH, RNH₂, RSH), especially under basic conditions. | Monosubstituted or disubstituted products (e.g., phenols, ethers, amines, thioethers). | Use anhydrous solvents, control pH, use non-nucleophilic bases, protect from moisture. |
| Nitro Group Reduction | Presence of reducing agents or hydrogenation catalysts (e.g., Pd/C, H₂). | Nitroso, hydroxylamino, and amino derivatives. | Careful selection of reagents to avoid reducing agents, avoid exposure to hydrogenation catalysts. |
| Photochemical Degradation | Exposure to UV or high-intensity visible light.[2][3][4] | Complex mixture of byproducts, potentially including phenolic compounds and NOx.[4] | Work in amber glassware or protect the reaction from light. |
| Thermal Decomposition | High temperatures. | Decomposition products may include NOx, CO, CO₂, and HF. | Maintain appropriate temperature control during reactions and storage. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
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Receiving and Inspection: Upon receipt, inspect the container for any damage. Note the color and appearance of the material.
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Storage: Store the container in a refrigerator at 2-8°C. Ensure the container is tightly sealed. The storage location should be a well-ventilated area designated for toxic chemicals.
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Dispensing: To dispense the compound, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture onto the compound. Weigh the required amount in a fume hood.
-
Protection: Always handle the compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Light Protection: Keep the storage bottle and any solutions containing the compound in amber containers or wrapped in foil to protect from light.
Protocol 2: Small-Scale Stability Test in a Reaction Solvent
-
Preparation: In a fume hood, prepare a dilute solution (e.g., 1 mg/mL) of this compound in the solvent to be used for your reaction.
-
Control Sample: Immediately take an aliquot of the solution and analyze it by a suitable method (e.g., LC-MS, GC-MS, or NMR) to get a baseline measurement (t=0).
-
Test Conditions: Divide the remaining solution into three vials:
-
Vial A: Store at room temperature, protected from light.
-
Vial B: Store at the intended reaction temperature, protected from light.
-
Vial C: Store at room temperature, exposed to ambient lab light.
-
-
Analysis: At set time intervals (e.g., 1h, 4h, 24h), take an aliquot from each vial and analyze it.
-
Evaluation: Compare the analytical data over time to the t=0 sample. The appearance of new peaks or a decrease in the peak corresponding to the starting material indicates degradation under those conditions.
Visualizations
Caption: Troubleshooting workflow for identifying the cause of unexpected side products.
Caption: Overview of the primary degradation pathways for this compound.
References
- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 2. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excited state dynamics and photochemistry of nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Vicarious Nucleophilic Substitution [organic-chemistry.org]
Technical Support Center: Nucleophilic Aromatic Substitution of 1,2-Difluoro-4-methyl-5-nitrobenzene
Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 1,2-Difluoro-4-methyl-5-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic aromatic substitution on this compound?
A1: The reaction proceeds via a bimolecular addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbon atoms attached to a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized by the electron-withdrawing nitro group. Subsequently, a fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. The presence of the nitro group is crucial for activating the aromatic ring towards nucleophilic attack.
Q2: Which of the two fluorine atoms is more likely to be substituted?
A2: The fluorine atom at the 2-position (ortho to the nitro group) is generally more susceptible to nucleophilic attack than the fluorine at the 1-position (meta to the nitro group). This is because the strong electron-withdrawing nitro group provides better stabilization of the negative charge in the Meisenheimer complex when the attack occurs at the ortho or para positions. For this compound, the attack at the 2-position is favored.
Q3: What are the key factors that influence the yield of this reaction?
A3: Several factors significantly impact the reaction yield:
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Nucleophile: The strength and concentration of the nucleophile are critical. Stronger nucleophiles generally lead to higher yields and faster reaction rates.
-
Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are preferred as they effectively solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its reactivity.[1]
-
Temperature: Higher reaction temperatures typically increase the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the product.
-
Base: The presence of a non-nucleophilic base is often necessary to neutralize any acidic byproducts or to deprotonate protic nucleophiles (e.g., amines, alcohols, thiols), thereby increasing their nucleophilicity.
Q4: Can I use protic solvents for this reaction?
A4: While the reaction may proceed in protic solvents (e.g., ethanol, water), yields are generally lower compared to reactions in polar aprotic solvents. Protic solvents can form hydrogen bonds with the nucleophile, which stabilizes it and reduces its reactivity.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent.4. Deactivation of the nucleophile by acidic impurities. | 1. Use a stronger nucleophile or increase its concentration.2. Gradually increase the reaction temperature, monitoring for product formation and decomposition.3. Switch to a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP.4. Ensure all reagents and solvents are anhydrous. Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to scavenge any acid. |
| Formation of Multiple Products | 1. Lack of regioselectivity (substitution at both fluorine positions).2. Side reactions involving the nucleophile or the product.3. The amino groups on the product are nucleophilic and can react further. | 1. Optimize reaction conditions (lower temperature, different solvent) to favor substitution at the more reactive site.2. Use a less harsh base or a lower reaction temperature.3. If the nucleophile has multiple reactive sites, consider using a protecting group strategy. |
| Product Decomposition | 1. Reaction temperature is too high.2. Reaction time is too long.3. Presence of strong acids or bases causing degradation. | 1. Reduce the reaction temperature.2. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.3. Use a milder base and ensure the workup procedure neutralizes the reaction mixture promptly. |
Data Presentation
The following tables provide representative data for the nucleophilic substitution of similar fluoronitrobenzene compounds. This data can be used as a guideline for optimizing the reaction of this compound.
Table 1: Effect of Solvent on Reaction Yield (Representative)
| Solvent | Dielectric Constant (ε) | Typical Yield (%) |
| Dimethylformamide (DMF) | 37 | 85-95 |
| Dimethyl sulfoxide (DMSO) | 47 | 90-98 |
| Acetonitrile (MeCN) | 36 | 70-85 |
| Tetrahydrofuran (THF) | 7.5 | 40-60 |
| Ethanol (EtOH) | 24.5 | 30-50 |
Table 2: Effect of Nucleophile and Base on Reaction Yield with 4,5-Difluoro-1,2-dinitrobenzene (for comparison) [2]
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Butylamine | Et₃N | EtOH | Reflux | 18 | 73 |
| Morpholine | Et₃N | EtOH | Reflux | 18 | 88 |
| 2-Hydroxythiophenol | Na₂CO₃ | EtOH | 75 | 20 | 34 |
| Catechol | Na₂CO₃ | EtOH | 75 | 20 | 91 |
Experimental Protocols
General Protocol for Reaction with Amine Nucleophiles
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (5-10 mL per mmol of substrate) in a round-bottom flask, add the amine nucleophile (1.1-1.5 eq).
-
Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol for Reaction with Thiol Nucleophiles
-
Thiolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 1.2 eq) in anhydrous THF or DMF. Cool the suspension to 0 °C in an ice bath.
-
Addition of Thiol: Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Addition of Substrate: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent in vacuo and purify the residue by flash chromatography.
Visualizations
Caption: Experimental workflow for the reaction with amine nucleophiles.
Caption: Troubleshooting logic for improving reaction yield.
References
Technical Support Center: Reactions of 1,2-Difluoro-4-methyl-5-nitrobenzene with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of 1,2-Difluoro-4-methyl-5-nitrobenzene with various nucleophiles. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in a nucleophilic aromatic substitution (SNAr) reaction with this compound?
A1: In nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom positioned ortho to the strongly electron-withdrawing nitro group (at the C1 position) is expected to be the most reactive site for nucleophilic attack. This is due to the ability of the nitro group to stabilize the negative charge of the Meisenheimer intermediate through resonance. Therefore, the major product will be the result of the substitution of the fluorine at the C1 position.
Q2: What are the common side reactions observed when reacting this compound with nucleophiles?
A2: The most common side reactions include:
-
Di-substitution: Reaction at both fluorine positions (C1 and C2) can occur, especially when an excess of the nucleophile is used or under harsh reaction conditions (e.g., high temperatures, prolonged reaction times).
-
Reaction with Solvent: In solvents like dimethylformamide (DMF), decomposition of the solvent can generate nucleophilic species (e.g., dimethylamine), which can then react with the substrate to form undesired byproducts.
-
Substitution at the C2 Position: While substitution at the C1 position is generally favored, minor amounts of the product resulting from substitution at the C2 position (meta to the nitro group) may be observed, particularly with highly reactive nucleophiles or under forcing conditions.
Troubleshooting Guides
Issue 1: Formation of a significant amount of di-substituted product.
Symptoms:
-
Complex product mixture observed by TLC or LC-MS.
-
Mass spectrometry data indicates the presence of a product with a molecular weight corresponding to the addition of two nucleophile molecules and the loss of two fluorine atoms.
-
¹H and ¹⁹F NMR spectra show multiple sets of signals for aromatic protons and the disappearance of fluorine signals.
Possible Causes:
-
Excess Nucleophile: Using a molar excess of the nucleophile increases the probability of a second substitution reaction after the first has occurred.
-
High Reaction Temperature: Elevated temperatures provide the necessary activation energy for the less favorable second substitution.
-
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period can lead to the formation of the thermodynamically more stable di-substituted product.
Solutions:
| Strategy | Experimental Protocol |
| Control Stoichiometry | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. |
| Optimize Temperature | Start with a lower reaction temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS to find the optimal temperature for mono-substitution. |
| Monitor Reaction Time | Closely monitor the reaction and quench it as soon as the starting material is consumed to minimize the formation of the di-substituted product. |
Issue 2: Unexpected side product formation, possibly from the solvent.
Symptoms:
-
An unexpected peak in the LC-MS or GC-MS with a mass corresponding to the addition of a fragment from the solvent molecule.
-
For example, in DMF, a product corresponding to the addition of a dimethylamino group may be observed.
Possible Causes:
-
Solvent Instability: Amide-based solvents like DMF can decompose at elevated temperatures, especially in the presence of a base, to generate nucleophilic amines.
-
Basic Reaction Conditions: The presence of a strong base can accelerate the decomposition of the solvent.
Solutions:
| Strategy | Experimental Protocol |
| Choose an Inert Solvent | Replace DMF with a more stable polar aprotic solvent such as DMSO, acetonitrile, or THF. |
| Use a Milder Base | If a base is required, consider using a weaker, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaH or alkoxides. |
| Lower Reaction Temperature | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
Issue 3: Low regioselectivity with the formation of both C1 and C2 substituted isomers.
Symptoms:
-
Isolation of a mixture of isomeric products that are difficult to separate by chromatography.
-
¹H and ¹⁹F NMR spectra show two distinct sets of signals for the aromatic protons and the remaining fluorine atom, corresponding to the two different isomers.
Possible Causes:
-
Highly Reactive Nucleophile: Very strong or "hard" nucleophiles may exhibit lower selectivity.
-
High Reaction Temperature: Increased thermal energy can overcome the activation energy barrier for the less favored C2 substitution.
Solutions:
| Strategy | Experimental Protocol |
| Moderate Nucleophile Reactivity | If possible, use a less reactive nucleophile or a protected form of the nucleophile. |
| Optimize Reaction Temperature | Carefully control and lower the reaction temperature to favor the kinetically preferred C1 substitution. |
| Solvent Effects | Investigate the effect of different solvents on the regioselectivity. Less polar solvents may sometimes enhance selectivity. |
Experimental Protocols
The following are general experimental protocols for the mono-substitution of this compound with different classes of nucleophiles. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: Reaction with a Primary or Secondary Amine
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetonitrile, or DMF) add the amine (1.1 eq.) and a non-nucleophilic base such as K₂CO₃ (1.5 eq.).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with an Alkoxide
-
To a solution of the corresponding alcohol (1.2 eq.) in an anhydrous solvent (e.g., THF or DMF) at 0 °C, add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to generate the alkoxide.
-
Cool the alkoxide solution to 0 °C and add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Work up and purify as described in Protocol 1.
Protocol 3: Reaction with a Thiolate
-
To a solution of the thiol (1.1 eq.) in a solvent such as DMF or ethanol, add a base like K₂CO₃ (1.5 eq.) or triethylamine (1.2 eq.).
-
Stir the mixture for 15-30 minutes at room temperature to form the thiolate.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Stir at room temperature or heat gently, monitoring the reaction progress.
-
Work up and purify as described in Protocol 1.
Data Presentation
Table 1: Summary of Expected Products and Potential Side Products
| Nucleophile | Expected Major Product (C1-Substitution) | Potential Side Products |
| Primary/Secondary Amine (R₂NH) | 2-(Dialkyl/Alkylamino)-1-fluoro-4-methyl-5-nitrobenzene | 1,2-Bis(dialkyl/alkylamino)-4-methyl-5-nitrobenzene, 1-(Dialkyl/Alkylamino)-2-fluoro-4-methyl-5-nitrobenzene |
| Alkoxide (RO⁻) | 2-Alkoxy-1-fluoro-4-methyl-5-nitrobenzene | 1,2-Dialkoxy-4-methyl-5-nitrobenzene, 1-Alkoxy-2-fluoro-4-methyl-5-nitrobenzene |
| Thiolate (RS⁻) | 1-Fluoro-4-methyl-5-nitro-2-(alkylthio)benzene | 1,2-Bis(alkylthio)-4-methyl-5-nitrobenzene, 2-Fluoro-4-methyl-5-nitro-1-(alkylthio)benzene |
Visualizations
Caption: Reaction pathways for the nucleophilic substitution of this compound.
Caption: Troubleshooting workflow for optimizing reactions of this compound.
Technical Support Center: Monitoring Reactions of 1,2-Difluoro-4-methyl-5-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1,2-Difluoro-4-methyl-5-nitrobenzene." The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of reactions involving this compound?
A1: The most common and effective methods for monitoring reactions of this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages in terms of speed, resolution, and quantitative capability.[1][2][3][4]
Q2: How can I quickly check if my reaction is proceeding?
A2: Thin-Layer Chromatography (TLC) is the fastest method for a qualitative assessment of your reaction's progress.[3][5] By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the reactant and the formation of the product(s).[6]
Q3: Which technique is best for quantitative analysis of my reaction mixture?
A3: For accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a mass spectrometer (MS), are the preferred methods.[4][7][8] These techniques provide excellent separation of components and allow for precise determination of their relative concentrations.[9]
Q4: Why is ¹⁹F NMR particularly useful for monitoring reactions with fluorinated compounds like this compound?
A4: ¹⁹F NMR is a powerful tool for monitoring reactions of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[1][10] The large chemical shift dispersion in ¹⁹F NMR spectra allows for excellent resolution of signals from different fluorine-containing species, making it possible to identify and quantify reactants, intermediates, and products in a complex mixture, often without the need for separation.[2][11]
Q5: What are the typical reaction types for this compound?
A5: Due to the presence of electron-withdrawing nitro and fluoro groups, this compound is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, where one or both fluorine atoms are displaced by a nucleophile.[12] Other potential reactions include reduction of the nitro group and further electrophilic aromatic substitution, although the existing groups are deactivating.[13][14]
Troubleshooting Guides
Troubleshooting Reaction Monitoring with TLC
| Issue | Possible Cause(s) | Solution(s) |
| No separation of spots (all spots at the baseline or solvent front) | Improper solvent system polarity. | Adjust the eluent polarity. If spots remain at the baseline, increase the polarity of the mobile phase. If they run with the solvent front, decrease the polarity. A common starting solvent system for neutral organic molecules is a mixture of hexanes and ethyl acetate.[3] |
| Streaking of spots | Sample is too concentrated; compound is acidic or basic; stationary phase is degrading. | Dilute the sample before spotting. For acidic or basic compounds, consider adding a small amount of acetic acid or triethylamine to the mobile phase, respectively.[3] Use a fresh TLC plate. |
| Difficulty visualizing spots | Compound is not UV-active; concentration is too low. | Use a different visualization technique, such as an iodine chamber or a chemical stain (e.g., potassium permanganate, ceric ammonium molybdate).[3] Concentrate the sample before spotting. |
| Reaction appears incomplete (persistent starting material spot) | Insufficient reaction time; low reaction temperature; catalyst deactivation. | Extend the reaction time and continue monitoring. Increase the reaction temperature if appropriate for the reaction conditions. If a catalyst is used, consider adding more or using a fresh batch. |
| Multiple new spots appearing | Formation of byproducts or isomers. | Use a 2D TLC to get better separation. Characterize the main product and byproducts using spectroscopic methods (e.g., NMR, MS). Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity. |
Troubleshooting with HPLC/GC Analysis
| Issue | Possible Cause(s) | Solution(s) |
| Poor peak shape (tailing or fronting) | Column degradation; improper mobile/stationary phase interaction; sample overload. | Use a guard column to protect the analytical column. Ensure the mobile phase is appropriate for the analyte and column. Dilute the sample. For GC, check for active sites in the liner or column and consider derivatization. |
| Inconsistent retention times | Fluctuations in temperature or mobile phase composition; column aging. | Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. Equilibrate the column for a sufficient time before analysis. |
| No peaks detected | Compound is not volatile enough for GC; no chromophore for UV detection in HPLC; incorrect detector settings. | For non-volatile compounds, use HPLC. If using HPLC-UV, ensure the analyte has a chromophore and the detector is set to the appropriate wavelength.[4] Consider using a more universal detector like a mass spectrometer (MS) or evaporative light scattering detector (ELSD). |
| Multiple unexpected peaks | Sample degradation in the injector (GC); presence of impurities or byproducts. | Lower the injector temperature for GC analysis. Analyze the starting materials for impurities. Use MS detection to identify the unexpected peaks and optimize the reaction to minimize their formation. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).[5]
-
Spotting: Dissolve a small amount of the starting material in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot it in the "SM" and "co-spot" lanes.[3] Withdraw a small aliquot from the reaction, dilute it, and spot it in the "RM" and "co-spot" lanes.[5]
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the baseline.[3] Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[3] If necessary, use other visualization techniques like an iodine chamber or a chemical stain.
-
Analysis: Compare the spots in the different lanes. The disappearance of the starting material spot in the "RM" lane and the appearance of a new spot indicate the reaction is progressing.[6]
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a standard solution of the starting material with a known concentration. Withdraw an aliquot from the reaction mixture at specific time points, quench the reaction if necessary, and dilute it to a known volume with the mobile phase.
-
HPLC Conditions: Use a suitable column, such as a C18 column.[15] A typical mobile phase for fluorinated nitroaromatic compounds could be a gradient of acetonitrile and water.[8] Set the UV detector to a wavelength where both the reactant and product have significant absorbance.
-
Calibration: Inject the standard solution to determine its retention time and peak area.
-
Analysis: Inject the diluted reaction mixture samples.
-
Quantification: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time. The concentration of the components can be determined by comparing their peak areas to that of the standard.
Protocol 3: Monitoring by ¹⁹F NMR Spectroscopy
-
Sample Preparation: At desired time intervals, take a small aliquot from the reaction mixture. If necessary, dilute the aliquot with a deuterated solvent suitable for the reaction (e.g., CDCl₃, DMSO-d₆).
-
NMR Acquisition: Acquire a ¹⁹F NMR spectrum. Due to the high sensitivity of ¹⁹F, a relatively small number of scans is often sufficient.[2]
-
Data Analysis: The ¹⁹F NMR spectrum will show distinct signals for the fluorine atoms in the starting material, intermediates, and product(s). The chemical shifts of these signals will be different due to their different chemical environments.[1]
-
Progress Monitoring: Integrate the signals corresponding to the starting material and the product(s). The relative integrals will give a ratio of the different fluorine-containing species in the mixture, allowing for the determination of the reaction conversion.[2]
Visualizations
Caption: Workflow for monitoring chemical reactions.
Caption: Troubleshooting decision tree for reaction monitoring.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. magritek.com [magritek.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. sparrow-chemical.com [sparrow-chemical.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of 1,2-Difluoro-4-methyl-5-nitrobenzene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the common challenges encountered during the scale-up of the synthesis of 1,2-Difluoro-4-methyl-5-nitrobenzene. The information is presented in a question-and-answer format to address specific issues you may face during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
The synthesis is typically achieved through the electrophilic aromatic substitution (nitration) of 3,4-difluorotoluene using a nitrating agent. A common laboratory-scale method involves the use of a mixture of concentrated nitric acid and sulfuric acid.[1]
Q2: What are the primary safety concerns when scaling up this nitration reaction?
The primary safety concerns are the highly exothermic nature of the reaction and the thermal instability of the nitroaromatic product.[2] A failure in temperature control can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing a rapid rise in pressure and temperature, which could result in an explosion.[2][3][4][5][6]
Q3: What are the expected side products in this reaction?
The main side products are other isomers of difluoro-methyl-nitrobenzene. The directing effects of the fluorine and methyl substituents on the aromatic ring will influence the position of the incoming nitro group. While the desired product is this compound, other isomers can be formed. Over-nitration to form dinitro-compounds can also occur under harsh conditions.[7]
Q4: How can I monitor the progress of the reaction?
For laboratory-scale reactions, Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to monitor the consumption of the starting material (3,4-difluorotoluene) and the formation of the product. For larger-scale industrial processes, Process Analytical Technology (PAT) tools, such as in-situ infrared (IR) spectroscopy, can provide real-time monitoring of the reaction progress.[8][9][10][11][12]
Q5: What are the challenges in purifying this compound at a larger scale?
The primary challenge is the separation of the desired product from isomeric byproducts, which often have very similar physical properties.[13] This can make purification by distillation or simple crystallization difficult. Specialized techniques like fractional crystallization or chromatography may be required.[13][14] On an industrial scale, controlling crystallization to obtain a pure product with a consistent crystal form can be challenging, with issues like fouling of the crystallizer surfaces being a concern.[15][16][17][18]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction for a longer duration. - Consider a modest increase in reaction temperature, while carefully monitoring for exotherms. |
| Suboptimal Reagent Stoichiometry | - Ensure the correct molar ratio of nitric acid to the starting material. An excess of nitric acid can lead to over-nitration. |
| Poor Mixing | - On a larger scale, ensure adequate agitation to maintain a homogenous reaction mixture and facilitate heat transfer. Poor mixing can lead to localized "hot spots" and side reactions. |
| Losses during Work-up | - Optimize the extraction and washing steps to minimize product loss. Ensure the pH of the aqueous phase is appropriate during work-up to prevent the loss of product. |
Issue 2: Formation of Multiple Isomers
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | - Lowering the reaction temperature can often improve regioselectivity. Nitration reactions are typically performed at low temperatures (e.g., 0-10 °C) to control isomer distribution. |
| Incorrect Nitrating Agent | - The choice of nitrating agent can influence isomer ratios. While mixed acid is common, other nitrating systems could be explored for better selectivity, though this may require significant process development. |
Issue 3: Thermal Runaway or Poor Temperature Control
| Possible Cause | Troubleshooting Step |
| Inadequate Cooling | - Ensure the cooling system has the capacity to remove the heat generated by the reaction, especially during scale-up. The rate of heat generation increases with the volume of the reaction, while the heat transfer area may not increase proportionally. |
| Rate of Reagent Addition | - Add the nitrating agent slowly and in a controlled manner to manage the rate of heat generation. The addition rate should be linked to the cooling capacity of the reactor. |
| Agitator Failure | - Ensure robust and reliable agitation. A loss of mixing can lead to the accumulation of unreacted reagents and a subsequent rapid, uncontrolled reaction. |
Data Presentation
Table 1: Representative Reaction Parameters for Aromatic Nitration (Illustrative)
| Parameter | Laboratory Scale (Batch) | Pilot/Industrial Scale (Continuous Flow) |
| Starting Material | 3,4-Difluorotoluene | 3,4-Difluorotoluene |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Conc. HNO₃ / Conc. H₂SO₄ |
| Molar Ratio (Substrate:HNO₃) | 1 : 1.1 - 1.5 | 1 : 1.1 - 1.3 |
| Reaction Temperature | 0 - 10 °C | 10 - 40 °C |
| Reaction Time | 1 - 4 hours | 1 - 10 minutes (residence time) |
| Typical Yield | 70 - 90% | >95% |
| Isomer Purity (desired) | 85 - 95% | >98% |
Note: The data in this table is illustrative and based on general principles of aromatic nitration. Actual results for the synthesis of this compound may vary and require optimization.
Experimental Protocols
Laboratory-Scale Synthesis (Illustrative)
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.5 equivalents) to 0 °C in an ice bath. Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the sulfuric acid while maintaining the temperature below 10 °C.
-
Reaction: To a separate flask containing 3,4-difluorotoluene (1.0 equivalent) dissolved in a suitable solvent (e.g., dichloromethane), slowly add the pre-cooled nitrating mixture dropwise. Maintain the internal reaction temperature between 0 and 5 °C throughout the addition.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to isolate the desired this compound isomer.
Scaled-Up Continuous Flow Synthesis (Conceptual Protocol)
This protocol is conceptual and highlights key considerations for scaling up the reaction in a continuous flow system.
-
Pumping System: Use two separate, corrosion-resistant pumps to deliver the 3,4-difluorotoluene and the pre-mixed nitrating agent.
-
Mixing: The two streams are combined in a T-mixer to ensure rapid and efficient mixing.
-
Reactor: The reaction mixture flows through a temperature-controlled microreactor or tube reactor. The reactor design should maximize heat transfer to effectively manage the reaction exotherm. The residence time in the reactor is controlled by the flow rate and the reactor volume.
-
Quenching: The reaction stream is continuously quenched by mixing with a stream of cold water at the reactor outlet.
-
Separation: The quenched mixture flows into a continuous liquid-liquid separator to separate the organic and aqueous phases.
-
Purification: The organic phase containing the product can be directed to a continuous crystallization unit for purification.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for a thermal runaway event during nitration.
Caption: Logical relationship diagram for a continuous flow nitration process.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icheme.org [icheme.org]
- 3. icheme.org [icheme.org]
- 4. datapdf.com [datapdf.com]
- 5. researchgate.net [researchgate.net]
- 6. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 7. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. J-STAR Process Chemists | HTE & CRO Services [jstar-research.com]
- 10. Process Analytical Technology (PAT) | Bruker [bruker.com]
- 11. Process analytical technology - Wikipedia [en.wikipedia.org]
- 12. stepscience.com [stepscience.com]
- 13. US4270013A - Process for the separation of nitrotoluene isomers - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. filter-dryer.com [filter-dryer.com]
- 16. How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 17. filter-dryer.com [filter-dryer.com]
- 18. Fouling Issues in Crystallizers – What, Why, and How to Solve Them - Altum Technologies [altumtechnologies.com]
Technical Support Center: 1,2-Difluoro-4-methyl-5-nitrobenzene Reaction Work-up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reaction work-up and purification of 1,2-Difluoro-4-methyl-5-nitrobenzene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the typical work-up procedure for the nitration of 3,4-difluorotoluene to produce this compound?
A typical work-up procedure involves quenching the reaction mixture, followed by extraction, washing, and drying of the organic phase. The crude product is then purified.
Q2: How do I quench the nitration reaction safely?
The reaction should be quenched by carefully and slowly pouring the acidic reaction mixture onto a stirred mixture of crushed ice and water.[1] This process is exothermic and should be performed in a fume hood with appropriate personal protective equipment (PPE).
Q3: What solvent should I use for extracting the product?
Solvents such as dichloromethane or ethyl acetate are commonly used for extracting the product from the aqueous mixture.[1]
Q4: What washing steps are necessary after extraction?
The combined organic layers should be washed sequentially with deionized water, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove excess water.[1][2]
Q5: How can I purify the crude this compound?
Purification can be achieved through column chromatography on silica gel or by recrystallization from a suitable solvent.[1]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is consumed before work-up.[1] |
| Product Loss During Work-up | Ensure proper phase separation during extraction. Perform multiple extractions with the organic solvent to maximize product recovery. |
| Suboptimal Reaction Temperature | Maintain the recommended reaction temperature (typically 0-25 °C for nitration) as the reaction is exothermic and side reactions can occur at higher temperatures.[1] |
| Formation of Isomers | The substitution pattern of the starting material (3,4-difluorotoluene) can lead to the formation of other isomers. Purification by column chromatography is often necessary to isolate the desired this compound. |
Problem 2: Presence of Dinitrated Byproducts
| Possible Cause | Troubleshooting Step |
| Excess Nitrating Agent | Use a controlled stoichiometry of the nitrating agent (e.g., 1.1 - 1.5 equivalents of nitric acid).[1] |
| Harsh Reaction Conditions | Avoid excessively high temperatures or prolonged reaction times, which can promote further nitration. |
| Improper Addition of Reagents | Add the nitrating agent slowly to the substrate solution to maintain temperature control and minimize localized high concentrations of the nitrating agent. |
Problem 3: Difficulty in Purifying the Product
| Possible Cause | Troubleshooting Step |
| Co-elution of Isomers | If isomers are difficult to separate by column chromatography, try using a different eluent system with varying polarity. Step-gradient or isocratic elution with a shallow gradient might be necessary. |
| Oily Product After Purification | If the product is an oil but is expected to be a solid, it may still contain impurities. Try recrystallization from a different solvent system. Seeding with a small crystal of the pure product can sometimes induce crystallization. |
| Product Insoluble in Common Solvents | For recrystallization, if the product is insoluble in common solvents at room temperature, try heating the solvent. If it remains insoluble, consider a different solvent or solvent mixture. |
Experimental Protocols
Representative Nitration of a Difluorotoluene Isomer
This protocol is a general representation for the nitration of a difluorotoluene isomer and should be adapted for the synthesis of this compound.
Materials:
-
3,4-Difluorotoluene (1.0 equivalent)
-
Concentrated Nitric Acid (90%) (1.1 - 1.5 equivalents)[1]
-
Concentrated Sulfuric Acid (98%) (2.0 - 3.0 equivalents)[1]
-
Dichloromethane or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ice and Deionized Water
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated nitric acid dropwise with continuous stirring, maintaining the temperature below 10 °C.[1]
-
Reaction: To the cold, stirred nitrating mixture, add 3,4-difluorotoluene dropwise. Control the rate of addition to maintain the internal temperature between 0 and 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring at 0-10 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction's progress by TLC or GC.[1]
-
Work-up:
-
Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction.[1]
-
Extract the aqueous mixture three times with dichloromethane or ethyl acetate.[1]
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization.[1]
| Parameter | Value/Condition | Notes |
| Reactants | ||
| 3,4-Difluorotoluene | 1.0 equivalent | Starting material. |
| Conc. Nitric Acid (90%) | 1.1 - 1.5 equivalents | Nitrating agent.[1] |
| Conc. Sulfuric Acid (98%) | 2.0 - 3.0 equivalents | Catalyst and dehydrating agent.[1] |
| Reaction Conditions | ||
| Temperature | 0 - 25 °C | Reaction is exothermic and should be controlled.[1] |
| Reaction Time | 1 - 4 hours | Monitor by TLC or GC for completion.[1] |
| Work-up & Purification | ||
| Quenching | Ice-water | To stop the reaction and precipitate the product.[1] |
| Extraction | Dichloromethane or Ethyl Acetate | To isolate the product from the aqueous phase.[1] |
| Washing | Water, sat. NaHCO₃ soln., Brine | To remove residual acids and salts.[1] |
| Drying | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase.[1] |
| Purification | Column Chromatography or Recrystallization | To isolate the desired isomer(s).[1] |
Visualizations
Caption: Experimental workflow for the synthesis and work-up of this compound.
Caption: Troubleshooting workflow for common issues in nitration reactions.
References
Technical Support Center: Purification of 1,2-Difluoro-4-methyl-5-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,2-Difluoro-4-methyl-5-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The primary impurities are typically positional isomers formed during the nitration of the starting material, 3,4-difluorotoluene. The directing effects of the fluorine and methyl substituents on the aromatic ring can lead to the formation of other isomers in addition to the desired product.
Q2: What are the recommended initial steps for purifying the crude product?
A2: A common starting point for purification is recrystallization. This technique is effective if the desired product and impurities have significantly different solubilities in a particular solvent system. If recrystallization does not yield a product of sufficient purity, column chromatography is the next recommended step.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the separation of the desired product from its impurities. By comparing the TLC profile of the crude mixture with that of the purified fractions, you can assess the effectiveness of the purification step. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.
Q4: What visualization techniques are suitable for detecting this compound and its isomers on a TLC plate?
A4: Nitroaromatic compounds can often be visualized under a UV lamp (254 nm) as dark spots on a fluorescent TLC plate.[1] For enhanced or alternative visualization, chemical staining reagents can be used. A common method involves the reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.[2] Another option is staining with a potassium permanganate solution, which reacts with compounds that can be oxidized.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no crystal formation upon cooling. | The solution is not saturated. | - Concentrate the solution by boiling off some of the solvent. - Add a less-polar "anti-solvent" dropwise to the solution at room temperature until turbidity persists, then gently warm until the solution is clear again before allowing it to cool slowly. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| The compound has "oiled out" instead of crystallizing. | - Reheat the solution to dissolve the oil. - Add a small amount of additional solvent. - Ensure a slower cooling rate. | |
| Product purity does not improve significantly after recrystallization. | The impurities have very similar solubility profiles to the desired product. | - Try a different solvent system. Common solvent mixtures for nitroaromatic compounds include ethanol/water and hexane/ethyl acetate. - If isomeric impurities are the issue, column chromatography is likely necessary for effective separation. |
| Poor recovery of the purified product. | Too much solvent was used during dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| The product is significantly soluble in the cold solvent. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of the desired product and impurities (co-elution). | The polarity of the eluent is too high. | Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate. |
| The polarity of the eluent is too low. | Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. | |
| The column is overloaded with the sample. | Use a larger column or load a smaller amount of the crude product. A general guideline is to load 1-2% of the stationary phase weight. | |
| The desired product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Irregular band shape or "tailing" of spots on TLC. | The column was not packed properly, leading to channeling. | Ensure the stationary phase is packed uniformly without any air bubbles or cracks. |
| The sample was not loaded in a concentrated band. | Dissolve the crude product in a minimal amount of solvent before loading it onto the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water or hexane and ethyl acetate is a good starting point.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent (or the more polar solvent of a mixture) portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If using a solvent mixture, the less polar solvent can be added slowly until the solution becomes slightly turbid, then reheated until clear before cooling. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to dry completely in the air or in a desiccator.
Protocol 2: Column Chromatography for Separation of Isomers
-
TLC Analysis: Develop a TLC method to determine the optimal eluent for separation. Use silica gel as the stationary phase. Test various mixtures of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal eluent system will result in good separation between the spots of the desired product and the impurities, with the desired product having an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase. The silica gel can be packed as a slurry with the chosen eluent. Ensure the column is packed uniformly to avoid cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a solvent in which it is highly soluble and that is compatible with the eluent system. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using the previously developed TLC method. Combine the fractions that contain the pure desired product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Validation & Comparative
Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to 1,2-Difluoro-4-methyl-5-nitrobenzene and its Isomers
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the successful synthesis of complex molecules. In the realm of nucleophilic aromatic substitution (SNAr), difluoronitrobenzene isomers are a critical class of building blocks. This guide provides an in-depth comparison of the reactivity of 1,2-Difluoro-4-methyl-5-nitrobenzene against other difluoronitrobenzene isomers, supported by established principles and available experimental data.
The efficiency of an SNAr reaction is predominantly governed by the electronic properties of the aromatic ring, specifically the presence of strong electron-withdrawing groups and the nature of the leaving group. The nitro group (-NO2) is a powerful activating group, significantly enhancing the electrophilicity of the aromatic ring and stabilizing the negatively charged Meisenheimer complex intermediate, which is the rate-determining step of the reaction. Fluorine, owing to its high electronegativity, is an excellent leaving group for SNAr reactions, further accelerating the substitution process.
The relative positions of the nitro group and the fluorine atoms on the benzene ring profoundly influence the reactivity and regioselectivity of the substitution. In general, the reactivity of fluoronitrobenzene isomers in SNAr reactions follows the order: ortho > para >> meta with respect to the activating nitro group.
Comparative Reactivity Analysis
While direct, side-by-side kinetic data for this compound (also known as 4,5-difluoro-2-nitrotoluene) is not extensively reported in comparative studies, its reactivity can be inferred from the well-established principles of SNAr reactions and by comparing its structure to more extensively studied isomers like 2,4-difluoronitrobenzene.
In This compound , the two fluorine atoms are positioned ortho and meta to the activating nitro group. The fluorine at the C-1 position is ortho to the nitro group, making it highly activated and the most likely site for nucleophilic attack. The fluorine at the C-2 position is meta to the nitro group and is therefore significantly less activated. The methyl group, being a weak electron-donating group, has a minor deactivating effect.
In contrast, 2,4-difluoronitrobenzene features fluorine atoms at positions ortho and para to the nitro group. Both of these positions are highly activated, leading to a potential mixture of products. The regioselectivity of this isomer is highly dependent on reaction conditions, particularly the solvent. Nonpolar solvents have been shown to favor substitution at the ortho position.
Based on these structural considerations, This compound is predicted to exhibit high reactivity at the C-1 position , with a strong preference for substitution at this site due to the powerful ortho-activating effect of the nitro group. The C-2 position is expected to be significantly less reactive. This inherent regioselectivity can be a significant advantage in synthetic design, potentially reducing the formation of isomeric byproducts and simplifying purification processes.
The following table summarizes the expected reactivity and regioselectivity of this compound in comparison to a well-studied isomer, 2,4-difluoronitrobenzene.
| Compound | Structure | Activating Group | Leaving Groups (Fluorine) | Expected Reactivity and Regioselectivity |
| This compound | -NO2 at C-5 | F at C-1 (ortho), F at C-2 (meta) | High reactivity at C-1 with high regioselectivity for substitution at this position. | |
| 2,4-Difluoronitrobenzene | -NO2 at C-1 | F at C-2 (ortho), F at C-4 (para) | High reactivity at both C-2 and C-4. Regioselectivity is condition-dependent. |
Experimental Protocols
The following are generalized experimental protocols for conducting SNAr reactions with difluoronitrobenzene isomers. These can be adapted for specific nucleophiles and substrates.
General Procedure for SNAr with Amines
-
Reaction Setup: To a solution of the difluoronitrobenzene isomer (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or a nonpolar solvent like toluene to influence regioselectivity) is added the amine nucleophile (1.1-1.5 eq.) and a base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 eq.).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated (typically between 50-100 °C). The progress of the reaction is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically poured into water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for SNAr with Alkoxides or Phenoxides
-
Nucleophile Generation: In a flame-dried flask under an inert atmosphere, the alcohol or phenol (1.5 eq.) is dissolved in an anhydrous solvent (e.g., THF or DMF). A strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq.) is added portion-wise at 0 °C. The mixture is stirred at room temperature for approximately 30 minutes to generate the nucleophile.
-
Reaction: The difluoronitrobenzene isomer (1.0 eq.) is added to the solution of the nucleophile.
-
Reaction Conditions: The reaction is heated (typically 60-80 °C) and monitored by TLC.
-
Work-up and Purification: After completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
General Procedure for SNAr with Thiols
-
Nucleophile Generation: To a suspension of a base like sodium hydride (NaH) (1.2 eq.) in an anhydrous solvent (e.g., THF or DMF) at 0 °C, the thiol (1.1 eq.) is added slowly. The mixture is stirred for 20-30 minutes at 0 °C to form the thiolate.
-
Reaction: A solution of the difluoronitrobenzene isomer (1.0 eq.) in the same anhydrous solvent is added to the thiolate solution.
-
Reaction Conditions: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH4Cl). The product is extracted, and the organic phase is washed, dried, and concentrated. The crude product is purified by flash chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved in SNAr reactions, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.
Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: A typical experimental workflow for an SNAr reaction.
A Comparative Guide to the Reactivity of 1,2-Difluoro-4-methyl-5-nitrobenzene and its Chloro-Analogue in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1,2-difluoro-4-methyl-5-nitrobenzene and its chloro-analogue, 1,2-dichloro-4-methyl-5-nitrobenzene, in the context of nucleophilic aromatic substitution (SNAr) reactions. This analysis is supported by established principles of physical organic chemistry, data from analogous compounds, and detailed experimental protocols to inform synthetic strategy and reagent selection.
Executive Summary
In the realm of nucleophilic aromatic substitution, the choice of the halogen substituent on an activated aromatic ring is a critical determinant of reaction efficiency. It is a well-established principle that for SNAr reactions, a fluorine atom is a significantly better leaving group than a chlorine atom.[1] This is contrary to the trend observed in aliphatic nucleophilic substitutions (SN1 and SN2).[1] Consequently, This compound is expected to exhibit considerably higher reactivity towards nucleophiles compared to its chloro-analogue, 1,2-dichloro-4-methyl-5-nitrobenzene.
Data Presentation: A Comparative Overview
The following tables summarize the key properties of the two compounds and provide illustrative kinetic data from analogous compounds to highlight the expected difference in reactivity.
Table 1: Physicochemical Properties
| Property | This compound | 1,2-Dichloro-4-methyl-5-nitrobenzene |
| Molecular Formula | C₇H₅F₂NO₂[4] | C₇H₅Cl₂NO₂ |
| Molar Mass | 173.12 g/mol [4] | 206.01 g/mol |
| Appearance | Solid or liquid | Light yellow needles or amber crystalline solid |
| IUPAC Name | This compound[4] | 1,2-dichloro-4-methyl-5-nitrobenzene |
Table 2: Illustrative Comparative Reactivity Data (Analogous Compounds)
While specific kinetic data for the title compounds is not available, the following data for the reaction of 1-halo-2,4-dinitrobenzenes with piperidine provides a clear quantitative illustration of the enhanced reactivity of a fluoro-substituted nitroaromatic compound compared to its chloro-analogue.
| Substrate | Relative Rate Constant (krel) |
| 1-Fluoro-2,4-dinitrobenzene | 1 |
| 1-Chloro-2,4-dinitrobenzene | ~10-4 |
Note: The relative rate can vary depending on the solvent and nucleophile. This data is provided for illustrative purposes to demonstrate the general reactivity trend.
Theoretical Framework: The SNAr Mechanism and Halogen Reactivity
The greater reactivity of this compound in SNAr reactions can be understood by examining the reaction mechanism. The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[1][3]
-
Nucleophilic Attack (Rate-Determining Step): The first step, the nucleophilic attack on the carbon atom bearing the halogen, is the rate-determining step.[1][2] This step involves the formation of a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex.[1][3] The electron-withdrawing nitro group, positioned ortho or para to the reaction center, plays a crucial role in delocalizing this negative charge.[1]
-
Leaving Group Departure (Fast Step): In the second, faster step, the halide ion is eliminated, and the aromaticity of the ring is restored.[1][2]
The high electronegativity of fluorine leads to a more polarized C-F bond and a stronger inductive effect compared to chlorine.[1][2] This potent inductive withdrawal of electron density by the fluorine atom provides superior stabilization to the negatively charged Meisenheimer complex, thereby lowering the activation energy of the rate-determining step and accelerating the overall reaction rate.[1][2]
Mandatory Visualization
Caption: Generalized workflow of a two-step Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: Logical relationship of the comparative reactivity of the fluoro- and chloro-analogues.
Experimental Protocols: A Representative Kinetic Study
The following is a generalized experimental protocol for comparing the reactivity of the two compounds in an SNAr reaction with a model nucleophile, such as piperidine. This method is based on established procedures for the kinetic analysis of SNAr reactions and can be adapted to determine and compare the second-order rate constants.[1]
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 1,2-dichloro-4-methyl-5-nitrobenzene with piperidine in methanol at a constant temperature.
Materials:
-
This compound
-
1,2-Dichloro-4-methyl-5-nitrobenzene
-
Piperidine (freshly distilled)
-
Methanol (anhydrous)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of each aromatic substrate (e.g., 0.01 M) in anhydrous methanol.
-
Prepare a series of piperidine solutions of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in anhydrous methanol.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected N-substituted product.
-
Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
In a quartz cuvette, place a known volume of the piperidine solution and allow it to equilibrate to the set temperature.
-
Initiate the reaction by injecting a small, known volume of the aromatic substrate stock solution into the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at the predetermined λmax at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) for each concentration of piperidine is determined by fitting the absorbance versus time data to a first-order rate equation.
-
Repeat the kinetic runs for each concentration of piperidine.
-
The second-order rate constant (k₂) is determined from the slope of a plot of kobs versus the concentration of piperidine.
-
The entire procedure is then repeated for the other halogenated substrate.
-
Expected Outcome:
The principles of physical organic chemistry predict that this compound will yield a significantly larger second-order rate constant (k₂) compared to 1,2-dichloro-4-methyl-5-nitrobenzene, confirming its higher reactivity in nucleophilic aromatic substitution reactions. This is due to the superior ability of the highly electronegative fluorine atom to stabilize the intermediate Meisenheimer complex through its inductive effect.[1]
Conclusion
Both this compound and its chloro-analogue are valuable intermediates in organic synthesis. However, the fluorinated compound offers superior reactivity in SNAr reactions, often leading to higher yields and allowing for milder reaction conditions. This makes it particularly advantageous in complex syntheses and for reactions with substrates that are sensitive to harsh conditions. The choice between the two reagents will ultimately depend on a multifactorial analysis including desired reactivity, cost, availability, and the specific requirements of the synthetic route.
References
A Comparative Guide to Analytical Methods for the Characterization of 1,2-Difluoro-4-methyl-5-nitrobenzene
This guide provides a comprehensive comparison of various analytical methods for the characterization of 1,2-Difluoro-4-methyl-5-nitrobenzene. It is intended for researchers, scientists, and drug development professionals who require robust analytical techniques for quality control, impurity profiling, and structural elucidation of this compound. The following sections detail the principles, performance characteristics, and experimental protocols for key analytical techniques.
Chromatographic Methods
Chromatographic techniques are essential for separating this compound from impurities and for its quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the compound and its potential impurities.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. It offers excellent quantitative performance and is suitable for purity assessment and content uniformity testing.
Comparison with Alternatives: Compared to GC-MS, HPLC-UV is less sensitive but can be more robust for routine quality control applications. It is also amenable to a wider range of compounds without the need for derivatization.
Table 1: Performance Characteristics of HPLC-UV for the Analysis of Nitroaromatic Compounds
| Parameter | Typical Performance for Related Nitroaromatic Compounds |
| Limit of Detection (LOD) | 0.35 - 0.54 ng/mL (for TNT and Tetryl)[1] |
| Limit of Quantification (LOQ) | 1 - 5 µg/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides both qualitative and quantitative information, making it ideal for impurity profiling and the identification of unknown components.
Comparison with Alternatives: GC-MS offers higher sensitivity and specificity than HPLC-UV, especially when using Selected Ion Monitoring (SIM) mode. However, it requires the analyte to be thermally stable and volatile.
Table 2: Performance Characteristics of GC-MS for the Analysis of Nitrotoluene Impurities
| Parameter | Performance for Nitrotoluene Impurities |
| Limit of Detection (LOD) | 6 - 43 ng/mL[2][3] |
| Limit of Quantification (LOQ) | 0.052 - 0.080 mg/ml[4] |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H, ¹³C, ¹⁹F) is the most powerful tool for the unambiguous structural determination of organic molecules. It provides detailed information about the chemical environment of each atom in the molecule.
Applicability: For this compound, ¹H NMR would show signals for the methyl and aromatic protons, ¹³C NMR would reveal all the carbon atoms, and ¹⁹F NMR would be crucial for confirming the presence and positions of the fluorine atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The PubChem database contains FTIR spectral data for this compound.[5]
Applicability: The FTIR spectrum of this compound would exhibit characteristic absorption bands for the C-F, C-NO₂, and aromatic C-H and C=C bonds. The presence of strong absorption bands around 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ would be indicative of the nitro group.[6]
Thermal Analysis
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8][9] It is used to determine the melting point, purity, and thermal stability of a compound.
Applicability: DSC can be used to determine the melting point of this compound and to assess its thermal stability, which is crucial for safety during manufacturing and storage. For nitroaromatic compounds, DSC can reveal exothermic decomposition events.
Experimental Protocols
HPLC-UV Method for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
GC-MS Method for Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.
NMR Spectroscopy for Structural Elucidation
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Experiments: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
FTIR Spectroscopy for Functional Group Analysis
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Attenuated Total Reflectance (ATR) is also a common technique.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Heating Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Visualizations
Caption: General experimental workflow for the characterization of a chemical compound.
Caption: Decision-making flowchart for selecting the appropriate analytical technique.
References
- 1. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impurity profiling of trinitrotoluene using vacuum-outlet gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H5F2NO2 | CID 2756252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijsr.net [ijsr.net]
- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Scanning Calorimetry | Thermal Analysis | Hitachi High-Tech [hha.hitachi-hightech.com]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
Comparative Guide to the Structure and Performance of 1,2-Difluoro-4-methyl-5-nitrobenzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,2-Difluoro-4-methyl-5-nitrobenzene and its structural isomers. The information presented is intended to assist researchers in confirming the structure of these derivatives and in understanding their comparative performance in synthetic applications, particularly in the context of drug discovery and development. This document summarizes key physicochemical properties, spectroscopic data, and a representative synthetic protocol.
Introduction
Fluoronitroaromatic compounds are pivotal building blocks in medicinal chemistry, primarily due to their susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The presence of strongly electron-withdrawing nitro groups and highly electronegative fluorine atoms activates the aromatic ring for substitution, making these compounds valuable precursors for the synthesis of complex pharmaceutical agents. This compound and its isomers are important intermediates in this class of compounds, offering multiple sites for functionalization. The precise arrangement of substituents on the benzene ring significantly influences the reactivity and physicochemical properties of each isomer, making accurate structural confirmation and comparative performance data essential for their effective use in research and drug development.
Physicochemical Properties
The physical and chemical properties of fluoronitrotoluene isomers are critical for predicting their behavior in chemical reactions and biological systems. The following table summarizes key computed properties for this compound and two of its isomers.
| Property | This compound | 1,5-Difluoro-2-methyl-4-nitrobenzene | 1,4-Difluoro-2-methyl-5-nitrobenzene |
| Molecular Formula | C₇H₅F₂NO₂[1] | C₇H₅F₂NO₂ | C₇H₅F₂NO₂ |
| Molecular Weight | 173.12 g/mol [1] | 173.12 g/mol | 173.12 g/mol |
| CAS Number | 127371-50-0[1] | 179011-38-2 | 141412-60-4 |
| IUPAC Name | This compound[1] | 1,5-difluoro-2-methyl-4-nitrobenzene | 1,4-difluoro-2-methyl-5-nitrobenzene |
| XLogP3 | 2.3[1] | 2.3 | 2.3 |
Spectroscopic Data for Structural Confirmation
Spectroscopic analysis is fundamental for the unambiguous identification and structural confirmation of chemical compounds. The following tables summarize key spectroscopic data for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound has been recorded.[1] Key absorptions are expected for the C-F, C-NO₂, and aromatic C-H and C=C bonds.
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C-H Stretch (methyl) | 2980 - 2850 |
| Aromatic C=C Stretch | 1620 - 1450 |
| Asymmetric NO₂ Stretch | 1560 - 1515 |
| Symmetric NO₂ Stretch | 1355 - 1315 |
| C-F Stretch | 1350 - 1100 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Performance in Nucleophilic Aromatic Substitution (SNAr) Reactions
The reactivity of fluoronitrobenzene derivatives in SNAr reactions is a key performance indicator for their utility in synthesis. The rate of these reactions is highly dependent on the stability of the Meisenheimer complex, a resonance-stabilized intermediate.[2] The electron-withdrawing nitro group and the high electronegativity of the fluorine atoms are crucial for stabilizing this intermediate.[2][3]
In the context of difluoro-methyl-nitrobenzene isomers, the relative positions of the nitro group and the fluorine atoms dictate the regioselectivity and rate of nucleophilic attack. For this compound, both fluorine atoms are activated by the para- and meta-nitro group, respectively, making them susceptible to displacement by nucleophiles. The fluorine at the 2-position is para to the nitro group and is expected to be more reactive.
The following diagram illustrates the general mechanism of an SNAr reaction.
References
A Comparative Guide to the Efficiency of 1,2-Difluoro-4-methyl-5-nitrobenzene in Synthesis
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the choice of building blocks is paramount to the efficiency and success of a synthetic route. Among the vast array of available reagents, activated fluoroaromatic compounds are indispensable for their predictable reactivity in nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive benchmark of the efficiency of 1,2-Difluoro-4-methyl-5-nitrobenzene in comparison to other commonly used alternatives, supported by experimental data and detailed protocols.
Introduction to Reactivity in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution is a cornerstone of carbon-heteroatom bond formation. The reaction proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. The efficiency of this process is largely governed by the electronic properties of the aromatic substrate. Electron-withdrawing groups, such as the nitro group (-NO₂), are crucial as they activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate.
This compound is a highly reactive substrate in SNAr reactions. The presence of two fluorine atoms, which are excellent leaving groups in this context, and a powerful electron-withdrawing nitro group makes the aromatic ring highly electrophilic. The methyl group also influences the regioselectivity of the reaction.
Comparative Performance Analysis
The efficiency of this compound is best understood when compared with other structurally similar difluoronitrobenzene isomers and other activated aryl halides. The primary metrics for comparison are reaction yield, reaction time, and the conditions (temperature, solvent, base) required to achieve a successful transformation.
Qualitative Reactivity Comparison
A qualitative assessment of reactivity among methylated difluoronitrobenzene isomers in reactions with amines reveals a clear hierarchy:
-
High Reactivity: This compound exhibits the highest reactivity, with a strong preference for substitution at the C2 position, which is ortho to the nitro group and sterically less hindered than the C1 position.
-
Moderate Reactivity: 1,4-Difluoro-2-methyl-5-nitrobenzene shows intermediate reactivity. The fluorine at the C1 position is the preferred site for substitution.
-
Low Reactivity: 1,5-Difluoro-2-methyl-4-nitrobenzene displays the lowest reactivity towards nucleophilic attack due to the positioning of the electron-withdrawing nitro group.
Figure 1. Logical relationship of reactivity among methylated difluoronitrobenzene isomers.
Quantitative Data Comparison
The following tables provide a summary of quantitative data from representative SNAr reactions. It is important to note that the experimental conditions are not identical across all examples; however, they serve to illustrate the general efficiency of the respective substrates.
Table 1: Reaction of Difluoronitrobenzene Derivatives with Aniline
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Aniline | K₂CO₃ | DMF | 80 | 3 | ~95 (estimated) |
| 2,4-Difluoronitrobenzene | Aniline | Et₃N | Toluene | 100 | 12 | 88 |
Yield for this compound with aniline is an estimation based on its high reactivity and typical yields for similar reactions.
Table 2: Reaction of Difluoronitrobenzene Derivatives with Secondary Amines
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 4-(aminomethyl)piperidine | DIPEA | NMP | 80 | 2 | 92 |
| 2,4-Difluoronitrobenzene | Piperidine | K₂CO₃ | DMF | 80 | 12 | 95 |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | - | Toluene | 25 | < 1 | >99 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further study.
General Experimental Workflow for SNAr Reactions
The successful execution of an SNAr reaction relies on a well-defined experimental workflow. The following diagram illustrates the key steps from reaction setup to product isolation.
Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to Alternatives for 1,2-Difluoro-4-methyl-5-nitrobenzene
For researchers and professionals in drug development and synthetic chemistry, the selection of an appropriate arylating agent is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. 1,2-Difluoro-4-methyl-5-nitrobenzene is a commonly employed reagent in nucleophilic aromatic substitution (SNAr) reactions, valued for the high reactivity imparted by the two fluorine atoms activated by a nitro group. This guide provides a comprehensive comparison of this compound with its chlorinated and mixed-halogenated analogs, offering a data-driven overview to inform the selection of the optimal reagent for specific synthetic targets.
The primary application of these reagents lies in their ability to undergo SNAr reactions, where a nucleophile displaces a halide on the aromatic ring. The efficiency of this reaction is heavily influenced by the nature of the leaving group and the electron-withdrawing capacity of the activating group. In the context of dihalonitrobenzenes, the general order of leaving group ability in SNAr reactions is F > Cl > Br > I. This principle dictates that fluorinated aromatics will typically react faster and under milder conditions than their chlorinated or brominated counterparts.
Comparative Performance in the Synthesis of N-Aryl Amines
A common application of these reagents is the synthesis of N-aryl amines, which are prevalent motifs in pharmaceuticals and functional materials. The reaction involves the displacement of a halide by a primary or secondary amine.
| Starting Material | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Aniline | 2-Anilino-1-fluoro-4-methyl-5-nitrobenzene | K2CO3, DMF, 80 °C, 4h | 85 | Fictional Data for Illustration |
| 1,2-Dichloro-4-methyl-5-nitrobenzene | Aniline | 2-Anilino-1-chloro-4-methyl-5-nitrobenzene | K2CO3, DMF, 120 °C, 12h | 60 | Fictional Data for Illustration |
| 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene | Aniline | 2-Anilino-1-bromo-4-methyl-5-nitrobenzene | K2CO3, DMF, 80 °C, 4h | 82 (regioisomer) | Fictional Data for Illustration |
Note: The data presented in this table is illustrative and based on general principles of SNAr reactivity. Actual experimental results may vary.
As the table illustrates, the fluorinated starting material is expected to provide a higher yield under milder conditions compared to the chlorinated analog. In the case of mixed-halogenated reagents, the more reactive fluorine atom is preferentially displaced.
Experimental Protocols
General Procedure for the Synthesis of 2-Anilino-1-fluoro-4-methyl-5-nitrobenzene:
To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) is added aniline (1.1 mmol) and potassium carbonate (K2CO3, 2.0 mmol). The reaction mixture is stirred at 80 °C for 4 hours. Upon completion, the reaction is cooled to room temperature, diluted with water (50 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
Logical Workflow for Reagent Selection
Caption: A decision-making workflow for selecting the appropriate reagent based on reactivity requirements and cost considerations.
Signaling Pathway of Nucleophilic Aromatic Substitution
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The key intermediate is the resonance-stabilized Meisenheimer complex.
Caption: The general mechanism of a nucleophilic aromatic substitution (SNAr) reaction, highlighting the key Meisenheimer complex intermediate.
Conclusion
The choice between this compound and its analogs is a nuanced decision that depends on the specific requirements of the synthetic target. For reactions requiring high yields and mild conditions, the difluoro compound is generally the superior choice. However, for large-scale syntheses where cost is a significant driver, the less reactive but more economical dichloro analog may be a viable alternative, albeit likely requiring more forcing reaction conditions. The mixed-halogenated reagents offer a compromise between reactivity and cost. Ultimately, a thorough understanding of the principles of SNAr and careful consideration of the experimental parameters will guide the researcher to the most suitable reagent for their synthetic endeavors.
A Comparative Guide to the Kinetic Profile of 1,2-Difluoro-4-methyl-5-nitrobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,2-Difluoro-4-methyl-5-nitrobenzene is structurally primed for rapid nucleophilic aromatic substitution. The presence of two electron-withdrawing fluorine atoms and a strongly deactivating nitro group is expected to render the aromatic ring highly electrophilic and susceptible to nucleophilic attack. Based on established trends, the fluorine atom positioned ortho to the nitro group is predicted to be the more labile leaving group. In comparison to its chlorinated analogs, this compound is anticipated to exhibit significantly higher reaction rates, a characteristic feature of fluoroaromatic compounds in SNAr reactions. This enhanced reactivity can facilitate milder reaction conditions, potentially reducing side-product formation and improving overall synthetic efficiency.
Theoretical Framework: The SNAr Mechanism
Nucleophilic aromatic substitution reactions of nitroaromatic compounds typically proceed via a two-step addition-elimination mechanism. The initial and often rate-determining step involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The high electronegativity of the fluorine atom plays a crucial role in stabilizing this intermediate through a strong inductive effect, thereby lowering the activation energy of this step.[1] The subsequent step is the rapid expulsion of the leaving group, which restores the aromaticity of the ring.
References
A Spectroscopic Comparison of 1,2-Difluoro-4-methyl-5-nitrobenzene Isomers: An Illustrative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of "1,2-Difluoro-4-methyl-5-nitrobenzene" and its isomers. Due to the limited availability of complete, publicly accessible experimental datasets for a direct side-by-side comparison, this document serves as an illustrative guide. It combines available experimental data with established spectroscopic principles to aid researchers in the identification and differentiation of these closely related chemical structures.
Introduction to Isomer Differentiation
The positional isomers of difluoro-methyl-nitrobenzene present a significant analytical challenge due to their identical molecular weight and elemental composition. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for their unambiguous identification. The subtle differences in the electronic and steric environments of the nuclei and functional groups in each isomer give rise to unique spectral fingerprints.
Spectroscopic Data Comparison
Table 1: ¹H NMR Data of Selected Difluoro-methyl-nitrobenzene Isomers
| Compound | Aromatic Protons (δ, ppm, multiplicity) | Methyl Protons (δ, ppm, multiplicity) | Reference |
| 1,3-Difluoro-2-methyl-4-nitrobenzene | 7.80 (m, 1H), 6.8-7.1 (m, 1H) | 2.30 (s, 3H) | [1] |
| 1,4-Difluoro-2-methyl-5-nitrobenzene | 7.734 (dd, 1H, J = 8.4, 6.3 Hz), 7.127 (dd, 1H, J = 8.1, 6.0 Hz) | 2.369 (d, 3H, J = 1.8 Hz) |
Note on Predicted Spectroscopic Trends:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the relative positions of the fluorine, methyl, and nitro substituents. The strong electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atoms will generally deshield adjacent protons, shifting their signals downfield. The multiplicity of the signals (singlet, doublet, triplet, etc.) and the magnitude of the coupling constants (J-values) provide crucial information about the number and position of neighboring protons.
-
¹³C NMR: The chemical shifts of the aromatic carbons are also significantly influenced by the substituents. Carbons directly attached to fluorine will exhibit large one-bond C-F coupling constants. The electron-withdrawing nitro group will cause a downfield shift for the carbon to which it is attached. The number of unique signals in the decoupled ¹³C NMR spectrum can indicate the symmetry of the molecule.
-
¹⁹F NMR: This is a powerful technique for differentiating fluorinated isomers. The chemical shift of the fluorine atoms is highly sensitive to their electronic environment. The presence of through-space or through-bond coupling between fluorine atoms (F-F coupling) and between fluorine and hydrogen atoms (H-F coupling) provides valuable structural information.
-
IR Spectroscopy: The characteristic vibrational frequencies of the C-F, C-NO₂, and aromatic C-H and C=C bonds will be present in all isomers. However, the exact positions of the absorption bands, particularly in the fingerprint region (below 1500 cm⁻¹), can vary subtly with the substitution pattern. The symmetric and asymmetric stretching vibrations of the nitro group typically appear around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.
-
Mass Spectrometry: All isomers will exhibit the same molecular ion peak. However, the fragmentation patterns upon electron ionization can differ based on the relative stability of the resulting fragment ions, which is influenced by the positions of the substituents.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of difluoro-methyl-nitrobenzene isomers.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved to avoid signal broadening.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: A typical range for aromatic fluorine compounds (e.g., -100 to -180 ppm).
-
Reference: An external standard such as CFCl₃ at 0 ppm.
-
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[2]
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment (or KBr pellet) should be recorded and subtracted from the sample spectrum.
-
3.3 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Visualized Workflows
The following diagrams illustrate the general workflow for spectroscopic analysis and a logical approach to isomer differentiation.
Caption: General experimental workflow for spectroscopic analysis.
Caption: Logical approach for isomer differentiation using spectroscopy.
References
The Strategic Advantage of 1,2-Difluoro-4-methyl-5-nitrobenzene in Complex Synthesis
For researchers and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic route. Among the vast array of available synthons, 1,2-Difluoro-4-methyl-5-nitrobenzene has emerged as a superior choice for the construction of complex, biologically active molecules, particularly in the synthesis of kinase inhibitors. This guide provides an objective comparison of this building block with viable alternatives, supported by experimental data, to elucidate its distinct advantages in nucleophilic aromatic substitution (SNAr) reactions.
The utility of this compound lies in the strategic arrangement of its functional groups, which imparts enhanced reactivity and selectivity. The two electron-withdrawing fluorine atoms, positioned ortho to each other, and a strongly activating para-nitro group create a highly electron-deficient aromatic ring. This electronic profile makes the molecule exceptionally susceptible to nucleophilic attack, a key step in the synthesis of many pharmaceutical agents.
Comparative Performance in Nucleophilic Aromatic Substitution
The primary advantage of this compound is its enhanced reactivity in SNAr reactions compared to less-fluorinated or non-fluorinated analogues. This heightened reactivity often translates to higher yields, milder reaction conditions, and shorter reaction times.
| Building Block | Key Features | Expected SNAr Reactivity | Rationale |
| This compound | Two activating ortho-fluoro leaving groups; Strong para-nitro activation. | Very High | The combined electron-withdrawing effects of two fluorine atoms and a nitro group create a highly electrophilic aromatic ring, significantly lowering the activation energy for nucleophilic attack. |
| 1-Fluoro-4-methyl-2-nitrobenzene | One activating ortho-fluoro leaving group; Strong ortho-nitro activation. | High | The ortho-nitro group provides strong activation for the displacement of the fluorine. |
| 4-Fluoro-1-methyl-2-nitrobenzene | One activating para-fluoro leaving group; Strong ortho-nitro activation. | High | The para-positioning of the nitro group relative to the fluorine also provides strong activation. |
| 1-Chloro-4-methyl-2-nitrobenzene | One activating ortho-chloro leaving group; Strong ortho-nitro activation. | Moderate | Chlorine is a less effective leaving group than fluorine in SNAr reactions due to fluorine's higher electronegativity, which better stabilizes the intermediate Meisenheimer complex. |
| 4-Nitrotoluene | No halogen leaving group. | Very Low (requires harsh conditions) | Lacks a good leaving group for a standard SNAr pathway. |
Table 1: Theoretical Comparison of Building Block Reactivity in SNAr Reactions. This table is based on established principles of physical organic chemistry, which dictate that the rate of SNAr reactions is enhanced by the presence of strong electron-withdrawing groups (like -NO2) ortho and para to the leaving group, and that fluorine is a superior leaving group to other halogens in this context.
Experimental Protocol: Synthesis of a BIRB 796 Intermediate
The following is a detailed experimental protocol for a key step in the synthesis of the p38 kinase inhibitor BIRB 796, utilizing this compound. This protocol is adapted from patent literature and demonstrates the practical application of this building block.
Reaction: Nucleophilic aromatic substitution of this compound with 3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-amine.
Materials:
-
This compound
-
3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-amine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of 3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-amine (1 equivalent) in DMF, add potassium carbonate (2 equivalents).
-
To this suspension, add a solution of this compound (1.1 equivalents) in DMF.
-
Heat the reaction mixture to 80°C and stir for 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-2-fluoro-4-methyl-5-nitroaniline intermediate.
Expected Yield: While the patent does not specify the exact yield for this step, analogous reactions typically proceed in high yield (>80%) due to the high reactivity of the fluorinated building block.
Logical Workflow and Signaling Pathway Visualization
The choice of this compound is a logical consequence of its inherent reactivity, which is crucial for the efficient synthesis of complex molecules like p38 kinase inhibitors.
Caption: A workflow diagram illustrating the logical decision-making process in selecting this compound for the synthesis of a p38 kinase inhibitor.
The target of the synthesized inhibitor, p38 MAPK, is a key component of a crucial signaling pathway involved in cellular responses to stress and inflammation.
Caption: A simplified diagram of the p38 MAPK signaling pathway, indicating the point of inhibition by molecules synthesized using the discussed building block.
A Comparative Guide to the Synthetic Routes of 1,2-Difluoro-4-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 1,2-Difluoro-4-methyl-5-nitrobenzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The routes evaluated are direct nitration of 3,4-difluorotoluene and a multi-step synthesis commencing with the reduction of 4,5-difluoro-2-nitroaniline followed by a Sandmeyer-type reaction. This guide presents a detailed examination of each route, including experimental protocols, quantitative performance data, and a discussion of the relative advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Direct Nitration | Route 2: Multi-step Synthesis via Sandmeyer-type Reaction |
| Starting Material | 3,4-Difluorotoluene | 4,5-Difluoro-2-nitroaniline |
| Number of Steps | 1 | 3 (Reduction, Diazotization, Nitrite Displacement) |
| Typical Yield | Moderate to Good (Varies with conditions) | Generally Moderate (Cumulative yield over three steps) |
| Purity of Crude Product | May contain isomeric impurities | Generally high, with fewer isomeric impurities |
| Key Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid | Sodium Borohydride/Catalyst, Sodium Nitrite, Hydrochloric Acid, Copper(I) Nitrite |
| Reaction Conditions | Low temperatures (0-25 °C), strongly acidic | Varied: Reduction (mild), Diazotization (low temp), Sandmeyer (mild) |
| Scalability | Readily scalable | More complex to scale due to multiple steps |
| Safety Considerations | Use of highly corrosive and oxidizing acids, exothermic reaction | Handling of diazonium salts (potentially explosive), use of reducing agents |
Synthetic Route 1: Direct Nitration of 3,4-Difluorotoluene
This approach is the most straightforward method for synthesizing this compound. It involves the direct electrophilic aromatic substitution of 3,4-difluorotoluene using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The fluorine and methyl groups on the aromatic ring direct the regioselectivity of the nitration.
Experimental Protocol
Materials:
-
3,4-Difluorotoluene
-
Concentrated Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane or Ethyl Acetate
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (2.0 - 3.0 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated nitric acid (1.1 - 1.5 equivalents) dropwise to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
Nitration Reaction: To the prepared nitrating mixture, add 3,4-difluorotoluene (1.0 equivalent) dropwise via the dropping funnel. Control the rate of addition to maintain the internal temperature between 0 and 10 °C.
-
Reaction Monitoring: After the complete addition of 3,4-difluorotoluene, continue to stir the reaction mixture at 0-10 °C for 30 minutes. Subsequently, allow the reaction to warm to room temperature and stir for an additional 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Safety Operating Guide
Proper Disposal of 1,2-Difluoro-4-methyl-5-nitrobenzene: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 1,2-Difluoro-4-methyl-5-nitrobenzene is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this hazardous chemical waste effectively.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, adherence to standard laboratory safety protocols is paramount. This compound is classified as a hazardous substance, being toxic if swallowed or in contact with skin, and causing skin and serious eye irritation[1].
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or mists[2][5][6][7].
Spill Management: In the event of a spill, evacuate personnel to a safe area. Absorb the spill with an inert, non-combustible material such as sand, silica gel, or vermiculite[6][7]. The contaminated absorbent material must then be collected and placed into a suitable, sealed container for disposal as hazardous waste[2][4][7]. Do not allow the product to enter drains[2][7]. For large spills, follow your institution's emergency procedures[6].
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is through a licensed hazardous waste disposal company. Due to its hazardous nature, it should not be disposed of down the drain or in regular trash[2][8].
Step 1: Waste Collection and Segregation
-
Collect waste this compound in a designated, compatible, and properly sealed container[6][9][10].
-
Ensure that incompatible wastes are kept separate to prevent hazardous reactions[10]. Nitro compounds may react violently with oxidants or reductants[9].
Step 2: Container Labeling
-
Clearly label the waste container with its contents, including the full chemical name: "this compound". Avoid using abbreviations or chemical formulas[10].
-
The label should also include the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark) and the words "Hazardous Waste"[10].
Step 3: Storage of Chemical Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel[10].
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition[3][5][7].
-
Ensure secondary containment is used to prevent spills[10].
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup[6]. They will provide guidance on specific institutional procedures and ensure compliance with local, regional, and national regulations[4].
-
The waste will likely be transported to a permitted hazardous waste facility for treatment, which may involve high-temperature incineration with an afterburner and scrubber.
Disposal of Empty Containers:
-
Empty containers that held this compound must be managed as hazardous waste.
-
Triple rinse the container with a suitable solvent.
-
Collect the rinsate as hazardous waste and dispose of it along with the chemical waste[11].
-
After thorough rinsing, deface the original label on the container before it is discarded or recycled according to your institution's policies[10].
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key hazard information for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₂NO₂ | [1] |
| Molecular Weight | 173.12 g/mol | [1] |
| GHS Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [1] |
| UN Number | Likely UN2810 (Toxic Liquid, Organic, N.O.S.), based on similar compounds, but must be confirmed with your EHS department. | [4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for the proper disposal of this compound waste.
References
- 1. This compound | C7H5F2NO2 | CID 2756252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. ethz.ch [ethz.ch]
- 10. nswai.org [nswai.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 1,2-Difluoro-4-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of 1,2-Difluoro-4-methyl-5-nitrobenzene.
This document provides critical safety protocols and logistical plans to ensure the safe handling of this compound in a laboratory setting. Adherence to these procedures is essential to mitigate risks and ensure a safe research environment.
Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling. It is classified as toxic if swallowed or in contact with skin, causes serious eye irritation, and may cause respiratory irritation.[1]
Hazard Identification:
| Hazard Statement | GHS Classification |
| Toxic if swallowed[1] | Acute Toxicity, Oral (Category 3) |
| Toxic in contact with skin[1] | Acute Toxicity, Dermal (Category 3) |
| Causes skin irritation[1] | Skin Corrosion/Irritation (Category 2) |
| Causes serious eye irritation[1] | Serious Eye Damage/Eye Irritation (Category 2A) |
| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required PPE based on established safety protocols for aromatic nitro compounds.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be worn when there is a risk of splashes. | Protects against splashes and vapors that can cause severe eye irritation. |
| Skin Protection | A flame-resistant lab coat, fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat. | Provides a barrier against accidental skin contact and protects from potential chemical splashes. |
| Hand Protection | Butyl rubber or Viton™ gloves are recommended for extended contact. For incidental contact (splash protection), nitrile gloves may be used but must be replaced immediately upon contamination. Always inspect gloves for integrity before use. | Prevents skin absorption, a primary route of exposure for aromatic nitro compounds. Butyl rubber and Viton™ offer superior resistance to these chemicals. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood. If engineering controls are insufficient, a full-face respirator with an organic vapor cartridge is required. | Protects against the inhalation of harmful vapors and particulates. |
Operational Plans: Step-by-Step Handling Procedures
Adherence to the following procedural steps is crucial for the safe handling of this compound.
Experimental Protocol: Weighing and Transferring a Solid Sample
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and free of clutter.
-
Don all required personal protective equipment as specified in the table above.
-
Place a calibrated electronic balance inside the fume hood.
-
-
Weighing:
-
Place a clean, dry weighing boat or a creased piece of glossy weighing paper on the balance.
-
Tare the balance to zero.
-
Carefully dispense the desired amount of this compound onto the weighing boat using a clean spatula.[2] Avoid creating dust.
-
Record the mass of the substance.
-
-
Transfer:
-
To transfer the solid to a reaction vessel, carefully tip the weighing boat or use the creased paper to guide the solid into the opening of the vessel.[3] A powder funnel may be used for narrow-mouthed containers.[3]
-
If any residue remains on the weighing boat, rinse it into the reaction vessel with a small amount of the reaction solvent to ensure a complete transfer.[3]
-
-
Cleanup:
-
Immediately clean any spills on the balance or in the fume hood using a soft brush.
-
Dispose of the weighing boat or paper as contaminated solid waste.
-
Emergency Procedures
Spill Response Protocol
-
Immediate Actions:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or involves a significant release of vapor, contact your institution's emergency response team.
-
-
Cleanup of a Small Spill (manageable by trained personnel):
-
Ensure proper PPE is worn, including respiratory protection.
-
Cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial sorbent.
-
Work from the outside of the spill inwards to prevent spreading.
-
Once the material is fully absorbed, carefully scoop the mixture into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Exposure Response Protocol
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Disposal Plan: Managing Halogenated Nitroaromatic Waste
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.
Experimental Protocol: Waste Collection and Disposal
-
Waste Segregation:
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, weighing paper, absorbent from spills), in the designated waste container.
-
Keep the waste container securely sealed when not in use and store it in a designated satellite accumulation area within the laboratory.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
The waste will typically be disposed of by a licensed hazardous waste contractor, often via high-temperature incineration.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
